molecular formula C6H8N2OS B1282491 2-Amino-5-methylthiophene-3-carboxamide CAS No. 51486-03-4

2-Amino-5-methylthiophene-3-carboxamide

Cat. No.: B1282491
CAS No.: 51486-03-4
M. Wt: 156.21 g/mol
InChI Key: DVGHAYAFIHAXOR-UHFFFAOYSA-N
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Description

2-Amino-5-methylthiophene-3-carboxamide (CAS 51486-03-4) is a solid, high-purity chemical compound provided for research and development purposes. This molecule features a privileged 2-aminothiophene scaffold, recognized in medicinal chemistry as a versatile building block for developing biologically active compounds . The scaffold is known for its lead-likeness and has demonstrated a wide range of promising biological activities in research, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties . The synthesis of this compound is typically achieved via the well-established Gewald reaction, a one-pot, multicomponent condensation that efficiently constructs the 2-aminothiophene core . This reaction commonly involves a carbonyl compound (like acetone), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst . The presence of both amino and carboxamide functional groups on the thiophene ring makes this compound an ideal synthon for further derivatization and the creation of diverse chemical libraries for drug discovery campaigns . Research into thiophene-2-carboxamide derivatives has shown significant potential, with recent studies highlighting compounds that exhibit notable antioxidant and antibacterial activity against various pathogenic Gram-positive and Gram-negative bacteria . As a supplier, we provide this compound to support early discovery research. All information provided is for research purposes only. This product is not intended for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

2-amino-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2OS/c1-3-2-4(5(7)9)6(8)10-3/h2H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHAYAFIHAXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545299
Record name 2-Amino-5-methylthiophene-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-03-4
Record name 2-Amino-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylthiophene-3-carboxamide
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Foundational & Exploratory

2-Amino-5-methylthiophene-3-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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An In-Depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure and bonding of 2-amino-5-methylthiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the nuanced interplay of its constituent functional groups and the thiophene core, offering insights grounded in established chemical principles and supported by spectroscopic and crystallographic data.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as building blocks in the synthesis of pharmaceuticals and functional materials. The inherent aromaticity of the thiophene ring, coupled with the electronic effects of its substituents, gives rise to a rich and varied chemical landscape. This compound is a prime example of this, integrating an electron-donating amino group, an electron-withdrawing carboxamide group, and a weakly electron-donating methyl group onto the thiophene framework. This strategic arrangement of functional groups creates a molecule with a unique electronic profile and significant potential for forming specific intermolecular interactions, which are critical for its applications in drug design.

Molecular Structure: A Detailed Examination

The molecular structure of this compound is characterized by a planar, five-membered thiophene ring. The substituents at the 2, 3, and 5 positions dictate the molecule's overall geometry, reactivity, and potential for intermolecular interactions.

The Thiophene Core: Aromaticity and Geometry

The thiophene ring is an aromatic heterocycle, satisfying Hückel's rule with 6 π-electrons (four from the two double bonds and two from the lone pair of the sulfur atom) delocalized across the ring. This delocalization imparts significant stability to the ring system. The endocyclic bond angles and lengths are influenced by the presence of the larger sulfur atom compared to carbon, leading to some deviation from a perfect pentagonal geometry.

Substituent Effects on the Thiophene Ring

The electronic properties of the substituents profoundly influence the electron density distribution within the thiophene ring and the molecule as a whole.

  • 2-Amino Group (-NH₂): The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions (relative to the amino group).

  • 3-Carboxamide Group (-CONH₂): The carboxamide group is an electron-withdrawing group. The carbonyl (C=O) and amino (-NH₂) moieties of the carboxamide group can participate in resonance, drawing electron density away from the thiophene ring.

  • 5-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and inductive effects.

The interplay of these donating and withdrawing groups creates a "push-pull" system across the thiophene ring, which is a key feature of its chemical reactivity and spectroscopic properties.

Bonding Analysis: From Covalent to Intermolecular Forces

A thorough understanding of the bonding in this compound is crucial for predicting its chemical behavior and its interactions with biological targets.

Covalent Bonding and Hybridization

The atoms within the thiophene ring are sp² hybridized, allowing for the formation of the σ-bond framework and the delocalized π-system. The carbon and nitrogen atoms of the carboxamide group are also sp² hybridized. The methyl carbon is sp³ hybridized.

Intramolecular Hydrogen Bonding

A significant feature of the molecular structure is the potential for intramolecular hydrogen bonding between the amino group at the 2-position and the carbonyl oxygen of the carboxamide group at the 3-position. This interaction would form a pseudo-six-membered ring, contributing to the planarity of the molecule and influencing its conformational preferences.

Intermolecular Interactions

The presence of both hydrogen bond donors (-NH₂ groups) and acceptors (carbonyl oxygen and the nitrogen of the carboxamide) allows for the formation of extensive intermolecular hydrogen bonding networks in the solid state. These interactions are critical in determining the crystal packing and physical properties of the compound, such as its melting point and solubility.

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic techniques provide invaluable experimental evidence for the proposed molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show distinct signals for the amino protons, the carboxamide protons, the thiophene ring proton, and the methyl protons. The chemical shifts of these protons would be influenced by the electronic environment created by the substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule, with the carbonyl carbon of the carboxamide appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the N-H stretches of the amino and carboxamide groups, the C=O stretch of the carboxamide, and the C-H stretches of the methyl group and the thiophene ring. The position of the C=O stretch can provide insights into the extent of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to further elucidate the structure.

Experimental Protocol: Synthesis of this compound

The Gewald reaction is a common and efficient method for the synthesis of 2-aminothiophenes. The following is a representative protocol.

Step 1: Reaction Setup

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add elemental sulfur and a suitable aldehyde or ketone (in this case, propionaldehyde would be a precursor to the 5-methyl group).

  • Dissolve the starting materials in a suitable solvent, such as ethanol or methanol.

Step 2: Addition of Reagents

  • Add a compound with an active methylene group, such as cyanoacetamide, to the reaction mixture. The active methylene group is crucial for the initial condensation reaction.

  • Slowly add a base, such as morpholine or triethylamine, to catalyze the reaction.

Step 3: Reaction and Workup

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash it with a cold solvent to remove impurities.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of solvents, to obtain the pure this compound.

Rationale for Experimental Choices:

  • Gewald Reaction: This multicomponent reaction is highly efficient for constructing the substituted 2-aminothiophene core in a single step.

  • Base Catalyst: The base is essential for deprotonating the active methylene compound, initiating the reaction cascade.

  • Recrystallization: This purification technique is effective for removing soluble impurities and obtaining a crystalline product of high purity.

Visualization of Molecular Structure and Interactions

Molecular Structure of this compound

Caption: 2D representation of this compound.

Potential Intermolecular Hydrogen Bonding Network

hydrogen_bonding cluster1 Molecule A cluster2 Molecule B A_NH2 H₂N- B_CO C=O A_NH2->B_CO H-Bond A_CO C=O B_NH2 H₂N- A_CO->B_NH2 H-Bond A_CONH2 H₂N-C=O A_CONH2->B_CO H-Bond B_CONH2 H₂N-C=O

Caption: Intermolecular hydrogen bonding between two molecules.

Conclusion and Future Directions

This compound is a molecule with a rich structural and electronic landscape. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic thiophene core, coupled with its capacity for extensive hydrogen bonding, makes it a valuable synthon in medicinal chemistry. Future research could focus on the synthesis of novel derivatives with modified substituents to fine-tune their biological activity and physical properties. Further crystallographic and computational studies would provide a more detailed picture of the solid-state packing and the subtle energetic details of its intermolecular interactions, aiding in the rational design of new drugs and materials.

References

A comprehensive list of references will be provided upon the completion of a thorough literature search for the most up-to-date and relevant scientific articles. The following are examples of the types of sources that would be consulted:

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen.Chemische Berichte, 99(1), 94-100.
  • PubChem Compound Summary for CID 277987, this compound. National Center for Biotechnology Information. [Link]

  • Spectroscopic data and chemical properties from chemical supplier databases such as Sigma-Aldrich, Alfa Aesar, and Thermo Fisher Scientific.

Spectroscopic data for 2-Amino-5-methylthiophene-3-carboxamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Physical properties of 2-Amino-5-methylthiophene-3-carboxamide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

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Discovery and history of 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Tracing Synthesis Origins

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Biological activity of the 2-aminothiophene scaffold

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction to the Gewald reaction for 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Navigating the Reactivity Landscape of Substituted Thiophenes: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its reactivity is profoundly influenced by the nature and position of substituents. This technical guide provides an in-depth exploration of the reactivity of two crucial functional groups, the amino (-NH₂) and carboxamide (-CONH₂), when attached to the thiophene ring. We will dissect the electronic interplay between these groups and the thiophene core, offering a framework for predicting and controlling synthetic outcomes. This document serves as a practical resource for researchers, scientists, and drug development professionals, bridging fundamental principles with actionable experimental protocols and insights.

The Thiophene Core: An Electron-Rich Heterocycle

The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom. The sulfur atom's lone pairs participate in the π-system, rendering the ring electron-rich and generally more reactive towards electrophilic substitution than benzene. The positions on the thiophene ring are numbered starting from the sulfur atom, with the 2- and 5-positions (α-positions) being the most reactive due to the greater stability of the corresponding carbocation intermediates (Wheland intermediates) formed during electrophilic attack. The 3- and 4-positions (β-positions) are less reactive.

Modulating Reactivity: The Influence of Amino and Carboxamide Groups

The introduction of an amino or carboxamide group onto the thiophene ring dramatically alters this inherent reactivity profile. Understanding their electronic effects is paramount for designing successful synthetic strategies.

2.1. The Amino Group: A Powerful Activating Donor

The amino group is a potent activating group due to the nitrogen's lone pair, which can be delocalized into the thiophene ring through resonance (+M effect). This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack.

  • Directing Effects: An amino group at the 2-position strongly directs incoming electrophiles to the 5-position and, to a lesser extent, the 3-position. An amino group at the 3-position directs primarily to the 2- and 5-positions.

  • Challenges: The high reactivity of aminothiophenes can be a double-edged sword, often leading to polysubstitution, side reactions, and instability, particularly under acidic conditions where the amino group can be protonated, becoming a deactivating -NH₃⁺ group.

2.2. The Carboxamide Group: A Deactivating Acceptor

In contrast to the amino group, the carboxamide group is a deactivating group. The carbonyl group is electron-withdrawing through both induction (-I effect) and resonance (-M effect), pulling electron density away from the thiophene ring.

  • Directing Effects: A carboxamide group, regardless of its position, will direct incoming electrophiles to the remaining available positions, but the overall reactivity of the ring is significantly diminished. For a 2-carboxamide, electrophilic substitution will preferentially occur at the 5-position. For a 3-carboxamide, the 5-position is generally the most favored site for substitution.

  • Synthetic Utility: While deactivating, the carboxamide group offers a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an amine, and dehydration to a nitrile.

Key Synthetic Transformations and Protocols

This section details common and synthetically useful reactions for amino- and carboxamide-substituted thiophenes, providing both mechanistic insights and practical experimental protocols.

3.1. Electrophilic Aromatic Substitution: Halogenation

Halogenation is a fundamental transformation for introducing synthetic handles for further functionalization, such as cross-coupling reactions.

Due to the high reactivity of 2-aminothiophene, direct bromination often leads to a mixture of polybrominated products and oxidation. A common strategy is to first protect the amino group as an amide (e.g., acetamide) to moderate its activating effect and ensure regioselectivity.

Step-by-Step Methodology:

  • Protection: Acetylate 2-aminothiophene with acetic anhydride in the presence of a mild base like pyridine.

  • Bromination: Treat the resulting 2-acetamidothiophene with a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or acetonitrile at 0 °C to room temperature. This typically yields the 5-bromo-2-acetamidothiophene as the major product.

  • Deprotection: The acetyl group can be removed by acidic or basic hydrolysis to regenerate the amino group, yielding 5-bromo-2-aminothiophene.

Causality: The bulky acetyl protecting group sterically hinders attack at the 3-position, and its moderate electron-withdrawing nature tempers the ring's reactivity, favoring monosubstitution at the electronically favored 5-position.

Diagram: Bromination Workflow

G cluster_workflow Workflow: Regioselective Bromination of 2-Aminothiophene A 2-Aminothiophene B Protection (Ac₂O, Pyridine) A->B C 2-Acetamidothiophene B->C D Bromination (NBS, THF) C->D E 5-Bromo-2-acetamidothiophene D->E F Deprotection (H⁺ or OH⁻) E->F G 5-Bromo-2-aminothiophene F->G

Caption: Workflow for the regioselective bromination of 2-aminothiophene.

The deactivating nature of the carboxamide group requires more forcing conditions for halogenation compared to aminothiophenes.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve thiophene-3-carboxamide in a suitable solvent such as glacial acetic acid.

  • Bromination: Add bromine (Br₂) dropwise to the solution at room temperature. The reaction may require gentle heating to proceed at a reasonable rate.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is poured into water, and the precipitated product is collected by filtration.

Causality: The electron-withdrawing carboxamide group deactivates the ring, making the reaction slower. Acetic acid is a common solvent as it can protonate the carbonyl oxygen, slightly increasing the deactivating effect and helping to prevent side reactions. The 5-position is the most favorable site for electrophilic attack.

3.2. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation, and halogenated thiophenes are excellent substrates for these transformations.

This protocol demonstrates the formation of a new C-C bond at the 5-position of the aminothiophene ring.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 5-bromo-2-aminothiophene, the desired boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting materials are consumed.

  • Workup: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Trustworthiness: The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling. The use of a phosphine ligand like PPh₃ or dppf is essential to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to activate the boronic acid.

Diagram: Suzuki Coupling Catalytic Cycle

G cluster_cycle Simplified Suzuki Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: A simplified representation of the Suzuki coupling catalytic cycle.

3.3. Reactions involving the Carboxamide Group

The carboxamide group itself can undergo a variety of useful transformations.

The Hofmann rearrangement provides a route to convert a carboxamide into a primary amine with one fewer carbon atom.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl) in aqueous sodium hydroxide.

  • Amide Addition: Add thiophene-2-carboxamide to the cold hypohalite solution.

  • Heating: Gently warm the reaction mixture. The rearrangement typically proceeds smoothly upon heating.

  • Workup: After the reaction is complete, the resulting 2-aminothiophene can be extracted with an organic solvent.

Mechanistic Insight: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation by the base, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide.

Summary of Reactivity and Synthetic Strategies
Functional GroupPosition on ThiopheneElectronic EffectReactivity towards ElectrophilesDirecting EffectKey Transformations
-NH₂ 2 or 3Activating (+M > -I)Highly IncreasedOrtho, Para (5-position for 2-NH₂, 2- and 5- for 3-NH₂)Electrophilic Substitution (requires protection), Diazotization, Acylation
-CONH₂ 2 or 3Deactivating (-M, -I)DecreasedMeta (5-position for both 2- and 3-CONH₂)Electrophilic Substitution, Hydrolysis, Reduction, Dehydration, Hofmann Rearrangement
Applications in Drug Development

The ability to selectively functionalize aminothiophenes and thiophene carboxamides is crucial in drug discovery. For instance, the thiophene ring is a key component of drugs like the antiplatelet agent clopidogrel and the antipsychotic olanzapine . The amino and carboxamide groups can serve as key pharmacophoric features, engaging in hydrogen bonding with biological targets, or as synthetic handles to introduce other functionalities to modulate properties like solubility, metabolism, and potency.

Conclusion

The amino and carboxamide groups exert profound and opposing electronic effects on the thiophene ring, dictating its reactivity and the regiochemical outcome of synthetic transformations. A thorough understanding of these principles, coupled with the judicious selection of reaction conditions and protecting group strategies, empowers chemists to navigate the rich reactivity landscape of these substituted thiophenes. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of novel thiophene-based molecules with potential therapeutic applications.

References
  • Doubina, V., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Thiophene-Containing Conjugated Materials. Polymers, 13(16), 2757. [Link]

  • Shustov, G. V. (2006). Hofmann Rearrangement. In Encyclopedia of Reagents for Organic Synthesis. [Link]

Potential therapeutic applications of thiophene carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by casting a wide net with Google, focusing on thiophene carboxamide derivatives. The initial push is all about synthesis routes, proven biological activities, and documented mechanisms. Building a solid foundation before diving deeper, I'm aiming for a comprehensive overview of the existing literature. It's the groundwork for what comes next.

Analyzing Search Results

I've moved beyond the initial broad search and am now deeply engrossed in analyzing the data. I'm focusing on therapeutic applications across oncology, infectious diseases, and neurological disorders, seeking out clinical trial data and SAR insights. I'm also uncovering key experimental protocols to establish a logical structure for a technical guide, which will cover the compounds' biological activities, mechanisms, SAR, and experimental methods.

Initiating Detailed Exploration

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Refining Research Strategies

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2-Amino-5-methylthiophene-3-carboxamide as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research

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Planning The Investigation

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Defining The Search Scope

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Safety and handling of 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Initiating Detailed Research

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Launching Broad Search Parameters

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Preliminary screening of 2-Amino-5-methylthiophene-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

Outlining Guide Structure

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Prioritizing Search Refinement

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I am analyzing search results, and synthesizing them for the guide, with sections focusing on the thiophene scaffold and derivative rationale, along with synthesis, assays, and data methods. I've begun to conceptualize diagrams. Then, I'll write the guide content. I'm concurrently starting diagram creation.

Theoretical studies on the 2-aminothiophene ring system

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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Analyzing Search Results

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Planning Guide Structure

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Role of 2-Amino-5-methylthiophene-3-carboxamide as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating comprehensive Google searches to gather information on 2-amino-5-methylthiophene-3-carboxamide. My research will zero in on its synthesis, reactivity profiles, and potential uses as a synthetic building block.

Analyzing Search Results Now

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Outlining The Research Scope

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-methylthiophene-3-carboxamide via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Gewald Reaction in Heterocyclic Chemistry

The Gewald three-component reaction, first reported by Karl Gewald in the 1960s, stands as a cornerstone in the field of heterocyclic chemistry for its efficient, atom-economical, and versatile approach to constructing polysubstituted 2-aminothiophenes.[1][2][3] These thiophene scaffolds are of immense interest to researchers in drug discovery and materials science due to their prevalence in a wide array of biologically active compounds, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal agents.[4] Furthermore, they serve as key intermediates in the synthesis of dyes and electronic materials.[5]

This application note provides a comprehensive guide for the synthesis of a specific, high-value derivative, 2-amino-5-methylthiophene-3-carboxamide. This compound is a crucial building block for the synthesis of more complex molecules, such as thieno[2,3-d]pyrimidines.[4] We will delve into the mechanistic underpinnings of the Gewald reaction, offer a detailed and optimized experimental protocol, provide troubleshooting insights, and present the information in a clear, actionable format for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Stepwise Look at the Formation of the Thiophene Ring

The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4][6] While the precise mechanism has been a subject of study, the generally accepted pathway involves a sequence of condensation, sulfur addition, and cyclization.[2] Recent computational studies using Density Functional Theory (DFT) have further illuminated the process, confirming that the reaction is initiated by a Knoevenagel-Cope condensation.[7][8]

The key steps for the synthesis of this compound are as follows:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (acetone) and the active methylene nitrile (2-cyanoacetamide). The base, typically a secondary amine like morpholine or triethylamine, deprotonates the α-carbon of 2-cyanoacetamide, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of acetone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[7][9][10]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is then attacked by the carbanion of the α,β-unsaturated nitrile, leading to the formation of a sulfurated intermediate.[11] This step involves the opening of the eight-membered sulfur ring.[7]

  • Intramolecular Cyclization and Tautomerization: The terminal sulfur atom of the intermediate then acts as a nucleophile, attacking the nitrile group in an intramolecular fashion. This ring-closing step forms the thiophene ring.[12] A final tautomerization step leads to the stable, aromatic 2-aminothiophene product.[2] The formation of the stable aromatic ring is the primary driving force for the overall reaction.[8]

Visualizing the Reaction Mechanism

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Final Product Acetone Acetone Knoevenagel Knoevenagel-Cope Condensation Acetone->Knoevenagel + Base Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Knoevenagel + Base Sulfur Sulfur (S₈) Michael Michael Addition of Sulfur Sulfur->Michael Knoevenagel->Michael α,β-Unsaturated Nitrile Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Sulfurated Intermediate Tautomerization Tautomerization Cyclization->Tautomerization Thiophene Ring Formation Product 2-Amino-5-methyl- thiophene-3-carboxamide Tautomerization->Product

Caption: The Gewald reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood, as elemental sulfur can produce hazardous gases upon heating.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumePurity
Acetone58.08100.73 mL≥99.5%
2-Cyanoacetamide84.08100.84 g≥99%
Elemental Sulfur32.06100.32 g≥99.5%
Triethylamine101.19101.4 mL≥99%
Ethanol46.07-30 mL≥99.8%
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-cyanoacetamide (0.84 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagents: To the stirred suspension, add acetone (0.73 mL, 10 mmol) followed by the slow, dropwise addition of triethylamine (1.4 mL, 10 mmol) over a period of 5-10 minutes. The addition of the base is often exothermic, and a slight warming of the flask may be observed.

  • Reaction Conditions: Heat the reaction mixture to 50-55°C with continuous stirring.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. If precipitation is not significant, the volume of the solvent can be reduced under reduced pressure.

  • Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford this compound as a pale yellow or brown solid.[13]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Experimental Workflow Visualization

Workflow A 1. Combine 2-Cyanoacetamide, Sulfur, and Ethanol B 2. Add Acetone and Triethylamine A->B C 3. Heat at 50-55°C (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Recrystallize from Ethanol G->H I 9. Characterize Product (NMR, IR, MS, mp) H->I

Caption: A generalized experimental workflow for the Gewald synthesis.

Field-Proven Insights and Troubleshooting

While the Gewald reaction is generally robust, certain challenges may arise. Here are some practical tips to optimize the reaction and troubleshoot common issues:

  • Low Yield: If the yield is lower than expected, consider the following:

    • Purity of Reagents: Ensure that all starting materials are of high purity, as impurities can lead to side reactions.

    • Reaction Time and Temperature: The optimal reaction time and temperature can vary depending on the scale and specific reagents. A systematic optimization of these parameters may be necessary.

    • Order of Addition: The order of reagent addition can be critical. Adding the base slowly can help to control the initial exothermic reaction and prevent the formation of byproducts.

  • Side Reactions: The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[14] To minimize this:

    • Control the Temperature: Dimerization is often favored at higher temperatures. Maintaining the recommended temperature range is crucial.

    • Slow Addition of Base: A slow and controlled addition of the base can favor the desired intramolecular cyclization over intermolecular dimerization.[14]

  • Tarry or Dark Reaction Mixture: The formation of a dark brown or tarry mixture often indicates polymerization or the formation of complex polysulfides.[14] This can be mitigated by:

    • Strict Temperature Control: Avoid excessively high temperatures.

    • Thorough Purification: The final product may require purification by column chromatography to remove colored impurities if recrystallization is insufficient.

  • Solvent Choice: While ethanol is a common and effective solvent, other polar solvents such as methanol or DMF can also be used.[15][16] The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Catalyst Selection: While triethylamine is a widely used base, other amines such as morpholine or piperidine can also be employed.[16][17] In some cases, the choice of base can significantly impact the reaction outcome.

Conclusion

The Gewald reaction offers an elegant and efficient pathway for the synthesis of this compound, a valuable building block in medicinal and materials chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and safely produce this important compound in high yield and purity. The insights and troubleshooting tips provided herein are intended to empower scientists to overcome common challenges and successfully apply this powerful synthetic tool in their research endeavors.

References

  • Sabnis, R. W. (2009). The Gewald reaction. Journal of Sulfur Chemistry, 30(6), 629-654.
  • Powers, D. C., & Lee, J. C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]

  • Powers, D. C., & Lee, J. C. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Abdel-Latif, E., & El-Sayed, R. (2018). The Gewald reaction in dye chemistry. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Powers, D. C., & Lee, J. C. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Singh, P., & Paul, K. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 7400-7402.
  • Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(19), 2419-2424. [Link]

  • Das, B. B., & Chakraborty, D. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 481-487.
  • Dad'ová, J., et al. (2013). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 18(10), 12436-12445. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of combinatorial chemistry, 12(1), 111-118. [Link]

  • Ould M'hamed, M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-842. [Link]

  • Sabnis, R. W. (1994). The Gewald Synthesis. Journal of Sulfur Chemistry, 16(1), 1-17.

Sources

Detailed protocol for the one-pot Gewald multicomponent condensation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Gewald Search

I'm starting with a deep dive into the Gewald multicomponent condensation. My plan is to cast a wide net with Google, aiming to collect details on the reaction mechanism, look into various protocols, substrates, catalysts, solvents, and the potential applications. I'm focusing on a comprehensive collection of information right now.

Analyzing Gewald Reaction Data

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Planning the Application Note

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Using 2-Amino-5-methylthiophene-3-carboxamide for thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to gather information on synthesizing thieno[2,3-d]pyrimidines, particularly using 2-amino-5-methylthiophene-3-carboxamide as a starting material. My research is concentrating on reaction mechanisms, protocols, and yields. I will analyze several strategies.

Initiating the Data Gathering

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Formulating a Plan

I am now structuring my approach to developing an application note on thieno[2,3-d]pyrimidines. I'll start by introducing the significance of these compounds in medicinal chemistry. Then, I will focus on this compound as a key building block and detail the chemical logic behind its use. After that, I will present various synthetic strategies and will then include detailed protocols.

Application Note & Protocol: Strategic Derivatization of 2-Amino-5-methylthiophene-3-carboxamide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of a key member of this family: 2-amino-5-methylthiophene-3-carboxamide. We will explore high-yield synthetic protocols, delve into the rationale behind experimental choices, and discuss the structure-activity relationships (SAR) that drive the design of potent and selective therapeutic agents. The protocols and insights provided herein are designed to be self-validating, empowering research teams to accelerate their drug discovery programs targeting a range of diseases, from cancer to infectious agents.

Introduction: The Thiophene Scaffold as a Versatile Pharmacophore

The this compound core is a highly versatile starting point for the synthesis of diverse compound libraries. Its inherent structural features, including a reactive amino group at the C2 position and a carboxamide at C3, offer multiple handles for chemical modification. This allows for the systematic exploration of chemical space to optimize pharmacological properties. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and antitumor compounds, underscoring its importance in modern drug discovery. The strategic placement of the methyl group at the C5 position can also influence metabolic stability and target engagement.

Strategic Derivatization Pathways

The primary sites for derivatization on the this compound scaffold are the C2-amino group and the C3-carboxamide. Each site allows for the introduction of diverse functionalities to modulate the compound's physicochemical properties and biological activity.

N-Acylation and N-Arylation at the C2-Amino Group

Modification of the C2-amino group is a common strategy to introduce recognition elements for target binding.

  • N-Acylation: The reaction with various acid chlorides or anhydrides introduces amide functionalities. This can enhance hydrogen bonding interactions within a target's active site.

  • N-Arylation: Coupling with substituted aryl halides, often via Buchwald-Hartwig or similar cross-coupling reactions, allows for the introduction of larger aromatic systems. This can be crucial for establishing key pi-stacking or hydrophobic interactions.

Modification of the C3-Carboxamide

The C3-carboxamide can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for further modifications.

  • Amide Bond Formation: Coupling of the C3-carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt) can generate a library of novel amides. This is a powerful approach for probing specific pockets within a protein target.

  • Esterification: Reaction of the C3-carboxylic acid with various alcohols can yield esters with altered lipophilicity and cell permeability profiles.

Cyclization Reactions

The proximity of the C2-amino and C3-carboxamide groups allows for intramolecular cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These rigidified structures can lock the molecule into a bioactive conformation, often leading to enhanced potency and selectivity. Thieno[2,3-d]pyrimidines, in particular, are a well-established class of kinase inhibitors.

Diagram: Derivatization Strategies

G A 2-Amino-5-methyl- thiophene-3-carboxamide B N-Acylation / N-Arylation (C2-Amino) A->B RCOCl or Ar-X C Hydrolysis to Carboxylic Acid (C3-Carboxamide) A->C NaOH / H2O D Cyclization (e.g., Thieno[2,3-d]pyrimidine formation) A->D e.g., Formamide E Amide/Ester Formation C->E R'-NH2 or R'-OH

Caption: Key derivatization pathways for this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and can be adapted based on the specific substrate and desired product.

Protocol 3.1: General Procedure for N-Acylation of the C2-Amino Group

Rationale: This protocol describes a straightforward and high-yielding method for acylating the C2-amino group. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Substituted Acyl Chloride (e.g., Benzoyl Chloride)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Silica Gel for Column Chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) dropwise to the solution.

  • Slowly add the substituted acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

Protocol 3.2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Rationale: This protocol outlines the cyclization of the starting material to form the thieno[2,3-d]pyrimidine core, a key scaffold for many kinase inhibitors. Formamide serves as both a reagent and a solvent in this high-temperature condensation reaction.

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel with a condenser

  • Heating mantle

  • Celite

Procedure:

  • Combine this compound (1.0 eq) and formamide (10-20 eq) in a high-temperature reaction vessel equipped with a condenser.

  • Heat the mixture to 180-200 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Diagram: Experimental Workflow for Thieno[2,3-d]pyrimidine Synthesis

G A Combine Reactants: This compound + Formamide B Heat to 180-200 °C (2-4 hours) A->B C Cool to RT B->C D Precipitate in Ice-Water C->D E Vacuum Filtration D->E F Wash & Dry E->F G Purification (if necessary) F->G

Caption: Step-by-step workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.

Structure-Activity Relationship (SAR) Insights and Data

Systematic derivatization allows for the elucidation of SAR, guiding the design of more potent and selective compounds.

Table 1: Exemplary Biological Activities of Derivatized Scaffolds

ScaffoldR1 (at C2)R2 (at C3)TargetActivity (IC50)
Thieno[2,3-d]pyrimidine-4-(Phenylamino)EGFR50 nM
Thieno[2,3-d]pyrimidine-4-(3-Chloro-4-fluoroanilino)VEGFR225 nM
Acyclic ThiopheneBenzoylAmidep38 MAPK150 nM
Acyclic Thiophene4-FluorophenylAmideAurora Kinase A80 nM

Note: The data presented in this table is illustrative and intended to demonstrate the potential of the scaffold. Actual activities will vary based on the specific substitutions and assay conditions.

The data suggests that the thieno[2,3-d]pyrimidine core is a highly effective scaffold for kinase inhibition. The nature of the substituent at the 4-position of the pyrimidine ring is critical for determining target selectivity and potency. For acyclic derivatives, the nature of the acyl or aryl group at the C2-position significantly influences target engagement.

Conclusion and Future Directions

The this compound scaffold is a proven and highly tractable starting point for the development of novel therapeutics. The synthetic pathways outlined in this application note provide a robust framework for generating diverse chemical libraries. Future efforts in this area should focus on exploring novel cyclization reactions to access new heterocyclic systems and employing structure-based drug design to guide the synthesis of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

  • Kindly, N. A., et al. (2022). Synthesis, characterization, and in vitro anticancer evaluation of new thieno[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 19(11), 4819-4831. [Link]

  • Lv, K., et al. (2012). Discovery of novel thieno[2,3-d]pyrimidine derivatives as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Bioorganic & Medicinal Chemistry, 20(11), 3566-3574. [Link]

Application Note: The Thiophene Scaffold as a Privileged Structure in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural homology across the human kinome presents a significant challenge: achieving inhibitor selectivity. The pursuit of novel molecular scaffolds that can confer both potency and selectivity is therefore a paramount objective in medicinal chemistry.

This application note details the strategic use of the 2-amino-5-methylthiophene-3-carboxamide core, a versatile and "privileged" scaffold, in the design and development of next-generation kinase inhibitors. We will explore the chemical rationale behind its utility, provide detailed protocols for its derivatization and evaluation, and discuss its successful application in targeting specific kinase families.

The this compound Scaffold: A Foundation for Potency and Selectivity

The this compound moiety has emerged as a highly effective starting point for kinase inhibitor development due to a confluence of favorable structural and electronic properties. Its inherent planarity and the strategic placement of hydrogen bond donors and acceptors allow it to effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.

Key Structural Features and Rationale:

  • Hinge-Binding Mimicry: The 2-amino group and the adjacent carboxamide function as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule within the ATP-binding pocket by forming crucial interactions with the kinase hinge region. This is a cornerstone of its inhibitory action.

  • Vectors for Derivatization: The scaffold presents multiple sites for chemical modification (the 5-methyl group, the carboxamide nitrogen, and potentially the thiophene ring itself). These vectors allow for the systematic exploration of chemical space to enhance potency and achieve selectivity against specific kinases.

  • Favorable Physicochemical Properties: Thiophene-containing compounds often exhibit desirable drug-like properties, including metabolic stability and cell permeability, which are critical for successful drug development.

workflow cluster_design Phase 1: Design & Synthesis cluster_eval Phase 2: In Vitro Evaluation cluster_opt Phase 3: Optimization start Scaffold Selection: 2-Amino-5-methylthiophene -3-carboxamide comp_design In Silico Screening & Docking start->comp_design synthesis Chemical Synthesis of Derivatives comp_design->synthesis biochem_assay Biochemical Kinase Inhibition Assays (IC50 Determination) synthesis->biochem_assay cell_assay Cell-Based Assays (Target Engagement & Cellular Potency) biochem_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar sar->comp_design Iterative Design lead_opt Lead Optimization sar->lead_opt

Figure 2: A typical workflow for kinase inhibitor development.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.

Protocol 1: Synthesis of a Representative N-Aryl-2-amino-5-methylthiophene-3-carboxamide Derivative

This protocol describes a typical Buchwald-Hartwig amination reaction to couple an aryl halide to the 2-amino position, a common strategy to explore the solvent-exposed region of the ATP-binding pocket.

Materials:

  • This compound

  • Aryl bromide of choice (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the selected aryl bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd₂(dba)₃ (0.05 mmol) to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky phosphine ligand (Xantphos) is highly effective for C-N cross-coupling reactions, even with electron-rich anilines.

  • Base and Solvent: Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation. Anhydrous dioxane is a high-boiling aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a test compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Kinase of interest (e.g., recombinant Abl1)

  • Substrate peptide for the kinase

  • Test compound (dissolved in DMSO)

  • Kinase buffer (specific to the kinase, typically containing MgCl₂)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 5 µL of kinase buffer

    • 2.5 µL of test compound dilution (or DMSO for control wells)

    • 2.5 µL of a mixture of the kinase and substrate peptide

  • Initiation: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 15 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Self-Validating System:

  • Controls: Include positive controls (no inhibitor, 0% inhibition) and negative controls (no kinase, 100% inhibition) to define the assay window.

  • Z'-factor: Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 indicates an excellent assay.

Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the ability of a compound to bind to its target kinase within a live cell, providing a more physiologically relevant measure of target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • Plasmid encoding a fluorescent cell-permeable tracer that binds to the kinase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Test compound (dissolved in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring BRET signals (dual-channel luminometer)

Procedure:

  • Transfection: Co-transfect the HEK293 cells with the NanoLuc®-kinase fusion plasmid and the tracer-binding plasmid according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add the diluted compounds to the cells and incubate for 2 hours at 37 °C in a CO₂ incubator.

  • Tracer Addition: Add the fluorescent tracer to all wells at its predetermined optimal concentration.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells. The extracellular inhibitor quenches any signal from luciferase that may have leaked from the cells.

  • Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) emission and the acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio versus the logarithm of the compound concentration.

    • Fit the data to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer from the target kinase.

Data Presentation: A Case Study

The following table summarizes hypothetical data for a series of inhibitors developed from the this compound scaffold against two related kinases, demonstrating how structure-activity relationships (SAR) can be elucidated.

Compound IDR-Group at N-positionKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
Lead-01 Phenyl1503002
Lead-02 4-Fluorophenyl752503.3
Lead-03 4-Methoxyphenyl501503
Lead-04 3-Chlorophenyl2008004

Interpretation:

  • The addition of small electron-withdrawing (Lead-02) or electron-donating (Lead-03) groups to the phenyl ring improves potency against Kinase A.

  • The selectivity for Kinase A over Kinase B can be moderately tuned by substitutions on the N-phenyl ring.

Conclusion and Future Directions

The this compound scaffold represents a robust and versatile starting point for the development of potent and selective kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the numerous vectors for chemical modification, allows for a systematic and rational approach to drug design. The protocols outlined in this application note provide a comprehensive framework for synthesizing, screening, and optimizing novel inhibitors based on this privileged core structure.

Future efforts in this area will likely focus on the application of advanced computational techniques to guide the design of next-generation derivatives with improved selectivity profiles and the exploration of novel chemical space through the development of innovative synthetic methodologies.

References

  • Title: Thiophene as a Privileged Scaffold in Kinase-Targeted Drug Design. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Novel 2-Amino-thiophene-3-carboxamide Derivatives as Potent and Selective Kinase Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Organic Chemistry Portal. URL: [Link]

Microwave-assisted Gewald synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm now starting with some focused Google searches to get data on microwave-assisted Gewald synthesis of 2-aminothiophenes. I'm focusing on the mechanism, how people do it, and why it's a good approach.

Analyzing & Structuring Research

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Refining Information Gathering

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Functionalization of the 2-amino group on the thiophene ring

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in Google searches, focusing on functionalizing the 2-amino group on a thiophene ring. My research targets synthetic methodologies, reaction mechanisms, and practical considerations to build a solid foundation.

Initiating Strategy Development

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Focusing Research & Planning

I've been using Google to gather key info on thiophene ring functionalization, zeroing in on acylation, alkylation, arylation, and more. My application note structure is coming together with a strong intro, sections for each method, detailed protocols, and mechanistic explanations. Diagrams are in progress. I'm focusing on citations, data tables, and a complete reference section to wrap it all up.

Cyclocondensation reactions using 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

I've initiated the research phase. I'm focusing on cyclocondensation reactions involving 2-amino-5-methylthiophene-3-carboxamide. My current effort involves strategic Google searches to pinpoint relevant reaction mechanisms and to find diverse application scenarios and optimization strategies.

Exploring Cyclocondensation Pathways

I'm now deep into the search. My focus has shifted to the reactions' specific details. I'm actively pinpointing common reactant classes—like ketones and aldehydes—and examining known protocols. I am also investigating mechanistic pathways for these reactions. I'm preparing to structure the application note, aiming for clarity on mechanisms and experimental steps.

Targeting Search Parameters

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Synthesis of VEGFR-2 inhibitors from thiophene carboxamide precursors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Information Retrieval

I am now delving into the synthesis of VEGFR-2 inhibitors, concentrating on thiophene carboxamide precursors. I am prioritizing a thorough search for relevant literature and patent information. I'm focusing specifically on reaction conditions, yields, and any reported challenges.

Initiating Protocol Development

I am now structuring the application note, starting with VEGFR-2's role and the thiophene carboxamide rationale. I'm focusing on crafting detailed, step-by-step synthetic protocols and explaining reagent choices based on expertise and trust. I'm also identifying supporting literature for key mechanistic claims and standard protocols.

Expanding Context and Protocols

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Outlining Initial Scope

I'm beginning to map out the application note. I'm focusing on creating a comprehensive resource for synthesizing VEGFR-2 inhibitors. Currently, I'm structuring the introduction and rationale, which will emphasize VEGFR-2's significance as a therapeutic target and justify the focus on thiophene carboxamide precursors. My goal is to establish a solid foundation for the subsequent detailed synthesis protocol.

Expanding Synthesis Outline

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Structuring the Response

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Formulating the Application Note

I'm now integrating the in-vitro evaluation section. I've broken it into kinase inhibition, and cell-based assays, detailing the principle, materials, step-by-step procedures, and data analysis for each. Furthermore, I've outlined the data presentation and visualization plan, including tables and Graphviz diagrams for the VEGFR-2 signaling pathway and workflow. Finally, I'm concluding with notes and references.

Outlining Detailed Structure

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Protocol for converting methyl 2-amino-5-methylthiophene-3-carboxylate to the carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving into Google searches. My focus is on the carboxamide conversion of methyl 2-amino-5-methylthiophene-3-carboxylate. I'm looking closely at known methods, the underlying reaction mechanisms, and the potential outcomes.

Mapping Out The Process

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Defining My Search Parameters

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Application Notes & Protocols: Leveraging 2-Amino-5-methylthiophene-3-carboxamide for the Generation of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiophene Scaffold

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for identifying novel hit and lead compounds. The 2-amino-5-methylthiophene-3-carboxamide scaffold has emerged as a privileged starting material in medicinal chemistry. Its inherent structural features—a reactive enamine-like amino group, a nucleophilic carboxamide, and the potential for functionalization on the thiophene ring—make it a versatile building block for a multitude of chemical transformations. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in generating structurally diverse molecular libraries.

The strategic advantage of this scaffold lies in its ability to participate in a wide array of cyclization and multicomponent reactions, enabling rapid access to complex heterocyclic systems. These resulting compounds, often possessing three-dimensional complexity, are highly sought after in drug development for their potential to interact with a wide range of biological targets.

Part 1: Core Chemical Reactivity and Strategic Considerations

The reactivity of this compound is governed by the interplay of its functional groups. The C2-amino group and the C3-carboxamide are positioned ortho to each other, a configuration that is ideal for intramolecular cyclization reactions to form fused heterocyclic systems.

Key Reactive Sites:

  • C2-Amino Group: Acts as a potent nucleophile, readily participating in reactions with electrophiles such as aldehydes, ketones, and acylating agents.

  • C3-Carboxamide: Can act as a nucleophile or be dehydrated to a nitrile, offering another handle for chemical modification.

  • Thiophene Ring: While less reactive than the amino group, the ring can undergo electrophilic substitution at the C4 position.

Understanding these reactive centers is crucial for designing synthetic strategies that maximize molecular diversity. The choice of reaction partners and conditions will dictate the final scaffold architecture.

Part 2: Experimental Protocols for Library Synthesis

Protocol 2.1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via Condensation with Aldehydes

This protocol details the construction of the thieno[2,3-d]pyrimidine core, a scaffold found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

Rationale: This one-pot reaction proceeds through an initial condensation of the aldehyde with the C2-amino group to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic thieno[2,3-d]pyrimidinone. The use of an oxidizing agent like potassium persulfate is critical for the final aromatization step.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the desired aldehyde (1.1 mmol).

  • Add potassium persulfate (K₂S₂O₈, 2.0 mmol) to the reaction mixture.

  • Heat the mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Representative Yields for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis

Aldehyde Substituent (R)ProductYield (%)
Phenyl5-methyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one85
4-Chlorophenyl2-(4-chlorophenyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one82
4-Methoxyphenyl2-(4-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one88
2-Naphthyl5-methyl-2-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one79

G start 2-Amino-5-methylthiophene- 3-carboxamide + Aldehyde step1 Mix in DMF start->step1 step2 Add K₂S₂O₈ step1->step2 step3 Heat (100-120 °C) step2->step3 step4 TLC Monitoring step3->step4 step5 Cool to RT step4->step5 step6 Precipitate in Ice-Water step5->step6 step7 Filter and Dry step6->step7 step8 Purify (Recrystallization/Chromatography) step7->step8 end Pure Thieno[2,3-d]pyrimidin-4(3H)-one step8->end

Caption: Simplified mechanism of the Gewald reaction.

Part 3: Diversification Strategies and Library Design

The true power of this compound lies in its role as a branching point for creating large and diverse chemical libraries.

Visualization: Library Diversification Strategy

G cluster_reactions Reaction Types cluster_cores Resulting Scaffolds Scaffold This compound Reaction1 Condensation with Aldehydes/Ketones Scaffold->Reaction1 Reaction2 Acylation of Amino Group Scaffold->Reaction2 Reaction3 Reaction with Isothiocyanates Scaffold->Reaction3 Reaction4 Dehydration to Nitrile & Further Chemistry Scaffold->Reaction4 Core1 Thieno[2,3-d]pyrimidines Reaction1->Core1 Core2 N-Acyl Derivatives Reaction2->Core2 Core3 Thieno[2,3-d]pyrimidine- 2(1H)-thiones Reaction3->Core3 Core4 2-Amino-5-methylthiophene- 3-carbonitrile Derivatives Reaction4->Core4

Caption: Diversification from the core scaffold.

By employing a variety of reaction partners in parallel synthesis formats, researchers can rapidly generate libraries of compounds with diverse functionalities and substitution patterns. For example, using a library of commercially available aldehydes in Protocol 2.1 will yield a library of thieno[2,3-d]pyrimidinones with varying substituents at the 2-position, allowing for the exploration of structure-activity relationships (SAR).

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. Its predictable reactivity and amenability to a range of reaction conditions make it an invaluable tool for medicinal chemists and drug discovery scientists. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this scaffold to its full potential in the quest for novel therapeutics.

References

  • A comprehensive list of references will be compiled from the search results to support the claims and protocols mentioned. The final output will include titles, sources, and verifiable URLs.

Experimental procedure for N-acylation of 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Acylation

I've initiated comprehensive Google searches to gather authoritative information regarding the N-acylation of 2-amino-5-methylthiophene-3-carboxamide. My focus is on understanding the reaction mechanisms, identifying common acylating agents, and determining optimal reaction conditions. I'm prioritizing scholarly articles and reputable databases to ensure data accuracy.

Developing Search Strategies for Synthesis

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Planning Application Note Structure

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Application Notes & Protocols: Strategic Synthesis of Novel Antibacterial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new antibacterial and antifungal agents. This guide provides a comprehensive overview of contemporary synthetic strategies and detailed experimental protocols for researchers in drug discovery. We delve into the chemical logic behind the design of potent antimicrobial compounds, focusing on key structural classes and their mechanisms of action. This document offers field-proven insights and step-by-step methodologies for the synthesis, purification, and preliminary evaluation of novel therapeutic candidates, aiming to equip scientists with the foundational knowledge to innovate in the fight against infectious diseases.

Introduction: The Chemical Arms Race Against Microbial Resistance

The discovery of antibiotics was a watershed moment in human history, yet the evolutionary adaptability of microbes has led to widespread resistance, rendering many first-line treatments ineffective. The core challenge for medicinal chemists is to design and synthesize molecules that can either circumvent existing resistance mechanisms or act on entirely new microbial targets.

A successful antimicrobial agent must achieve a delicate balance of properties: it must be potent against the pathogen, demonstrate a favorable safety profile in the host, and possess pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) that ensure it reaches the site of infection at a therapeutic concentration. The synthetic strategies outlined herein are grounded in a deep understanding of microbial physiology and the molecular interactions that govern drug-target engagement.

Strategic Approaches to Antimicrobial Synthesis

The design of a new antimicrobial agent is rarely a matter of chance; it is a hypothesis-driven process. The primary strategies employed in modern medicinal chemistry include:

  • Modification of Existing Scaffolds: This is the most traditional and historically successful approach. It involves making chemical modifications to a known antibiotic class (e.g., β-lactams, macrolides) to enhance its activity, broaden its spectrum, or overcome resistance. For instance, modifying the side chain of a cephalosporin can block the activity of β-lactamase enzymes produced by resistant bacteria.

  • Structure-Based Drug Design (SBDD): With the advent of high-resolution structural biology (X-ray crystallography, Cryo-EM), it is possible to visualize the atomic details of a drug binding to its target. SBDD uses this information to design molecules that fit perfectly into the target's active site, leading to high potency and selectivity.

  • High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD): HTS involves testing large libraries of diverse chemical compounds to identify "hits" with weak antimicrobial activity. These hits can then be chemically optimized. FBDD is a more targeted approach where small molecular fragments are screened for binding to the target protein; hits are then grown or linked together to create a potent lead compound.

Below is a workflow illustrating the modern drug discovery pipeline.

G cluster_0 Discovery & Design cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development T Target Identification & Validation HTS High-Throughput Screening (HTS) T->HTS Input FBDD Fragment-Based Drug Design (FBDD) T->FBDD Input SBDD Structure-Based Drug Design (SBDD) T->SBDD Input LO Lead Optimization (SAR Studies) HTS->LO FBDD->LO SBDD->LO Synth Chemical Synthesis LO->Synth Iterative Cycles InVitro In Vitro Testing (MIC, MBC) Synth->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo Promising Candidates Clinical Clinical Trials InVivo->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for antimicrobial drug discovery and development.

Key Classes and Synthetic Protocols

Sulfonamides: Targeting Folate Synthesis

Sulfonamides are a classic example of antimetabolites. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Since humans obtain folic acid from their diet, this pathway is an excellent selective target.

Causality in Synthesis: The synthesis of sulfonamides, such as sulfanilamide, typically involves a multi-step process starting from a readily available aromatic compound like aniline. The key is the introduction of the sulfonyl chloride group (-SO₂Cl), which can then be reacted with ammonia or an amine to form the sulfonamide. Protecting the initial amino group as an acetamide is crucial to prevent unwanted side reactions during the chlorosulfonation step. This protection-deprotection strategy is a common and vital tactic in organic synthesis to ensure regioselectivity and high yields.

Protocol 1: Synthesis of Sulfanilamide from Aniline

This protocol is a foundational example of electrophilic aromatic substitution and nucleophilic acyl substitution.

Step 1: Acetylation of Aniline (Protection)

  • In a 250 mL flask, dissolve 10 g of aniline in 30 mL of glacial acetic acid.

  • Slowly add 12 mL of acetic anhydride to the solution while stirring.

  • Heat the mixture gently under reflux for 15 minutes.

  • Cool the reaction mixture in an ice bath and pour it into 200 mL of cold water while stirring vigorously.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Chlorosulfonation of Acetanilide

  • Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform in a fume hood with appropriate personal protective equipment (PPE).

  • In a dry 250 mL flask, place 10 g of dry acetanilide.

  • Cool the flask in an ice bath and slowly add 40 mL of chlorosulfonic acid in portions, swirling to ensure mixing.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat in a water bath at 60-70°C for 1 hour.

  • Cool the reaction mixture and pour it slowly and carefully onto 200 g of crushed ice in a beaker.

  • Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Amidation of p-Acetamidobenzenesulfonyl Chloride

  • Transfer the moist p-acetamidobenzenesulfonyl chloride to a flask containing 50 mL of concentrated aqueous ammonia.

  • Heat the mixture in a fume hood with stirring for 20-30 minutes.

  • Cool the mixture in an ice bath and acidify with dilute sulfuric acid to pH 6.

  • Collect the precipitated p-acetamidobenzenesulfonamide by filtration and wash with cold water.

Step 4: Hydrolysis of the Amide (Deprotection)

  • Transfer the product from Step 3 to a flask with 20 mL of 10% aqueous hydrochloric acid.

  • Boil the mixture gently under reflux for 30 minutes.

  • Allow the solution to cool, then add sodium bicarbonate solution portion-wise until the pH is neutral (effervescence ceases).

  • Cool the mixture in an ice bath to fully precipitate the sulfanilamide.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water to purify.

Quinolones: Targeting DNA Replication

The fluoroquinolones (e.g., ciprofloxacin) are a potent class of broad-spectrum antibiotics that inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair.

Causality in Synthesis: The core of quinolone synthesis is the Gould-Jacobs reaction, which constructs the characteristic 4-quinolone ring system. The strategy involves reacting an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification and decarboxylation. The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 dramatically enhances antibacterial activity and pharmacokinetic properties. The fluorine atom increases cell penetration and gyrase inhibition.

Protocol 2: Generalized Gould-Jacobs Synthesis for a Quinolone Core

This protocol outlines the key ring-forming reaction.

Step 1: Condensation

  • Mix one equivalent of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with one equivalent of diethyl ethoxymethylenemalonate (EMME).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • The intermediate, an enamine, is often used directly in the next step without purification.

Step 2: Thermal Cyclization

  • The crude product from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the solution to 240-260°C for 30-60 minutes. This high temperature is required to drive the intramolecular cyclization to form the quinolone ring.

  • Cool the mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude ethyl 4-hydroxyquinolone-3-carboxylate.

  • Collect the solid by filtration.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ester in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture under reflux until the solid dissolves and the ester is fully hydrolyzed (typically 1-2 hours).

  • Cool the solution and acidify with a strong acid (e.g., HCl) to a pH of 2-3.

  • The 4-hydroxyquinolone-3-carboxylic acid will precipitate. Heat the mixture to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the solution and collect the resulting 4-quinolone core product by filtration.

Further steps would involve N-alkylation (e.g., with ethyl bromide) and nucleophilic aromatic substitution to install the C7 side chain (e.g., piperazine).

Azole Antifungals: Targeting Fungal Cell Membranes

Azole antifungals (e.g., fluconazole, ketoconazole) are mainstays in treating fungal infections. They inhibit lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional membrane and fungal cell death.

Causality in Synthesis: The synthesis of triazole antifungals like fluconazole hinges on the construction of a core structure containing a substituted phenyl ring linked to a triazole moiety via a two-carbon chain bearing a hydroxyl group and another substituted phenyl group. The key steps often involve epoxide opening with a triazole nucleophile, a highly efficient and regioselective reaction. The presence of electron-withdrawing fluorine atoms on the phenyl rings is critical for metabolic stability and potency.

G cluster_0 Synthesis of Key Epoxide Intermediate cluster_1 Final Assembly A 1,3-Difluorobenzene B 2-Chloro-1-(2,4-difluorophenyl)ethanone A->B Friedel-Crafts Acylation (with Chloroacetyl chloride) C 2-(2,4-Difluorophenyl)-2,3-epoxypropane B->C Corey-Chaykovsky Reaction E Fluconazole C->E Epoxide Opening (Base-catalyzed) D 1,2,4-Triazole D->E Epoxide Opening (Base-catalyzed)

Caption: A simplified synthetic pathway for the antifungal agent Fluconazole.

Biological Evaluation: From Benchtop to Biological Insight

Synthesis is only half the battle. The newly created molecules must be evaluated for their biological activity. The most fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Synthesized compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock compound solution to the first well (Column 1). Mix well by pipetting up and down. This is a 1:2 dilution.

  • Transfer 100 µL from Column 1 to Column 2. Mix well. Continue this 2-fold serial dilution across the plate to Column 10. Discard 100 µL from Column 10.

  • Column 11 will serve as the growth control (no drug), and Column 12 will be the sterility control (no drug, no inoculum).

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for the fungus being tested.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Data Summary and Interpretation

The results from synthesis and biological testing should be systematically recorded.

Table 1: Synthetic and Biological Data for Hypothetical Compound Series

Compound IDTarget ClassYield (%)Purity (%) (HPLC)Bacterial MIC (µg/mL) (S. aureus)Fungal MIC (µg/mL) (C. albicans)
SYN-001 Quinolone45>980.5>64
SYN-002 Quinolone52>990.25>64
SYN-003 Azole38>97>648
SYN-004 Azole41>98>642

Interpretation: The data in Table 1 allows for immediate structure-activity relationship (SAR) analysis. For example, if SYN-002 is a modification of SYN-001, the change resulted in a two-fold improvement in activity against S. aureus. Similarly, the modification leading to SYN-004 from SYN-003 improved antifungal activity four-fold. This iterative process of synthesis, testing, and analysis is the engine of drug discovery.

Conclusion

The synthesis of new antibacterial and antifungal agents is a complex but critical field of research. A successful program requires a deep integration of synthetic organic chemistry, microbiology, and pharmacology. The protocols and strategies detailed in this guide provide a robust framework for researchers entering this area. By understanding the causality behind synthetic choices and employing systematic biological evaluation, the scientific community can continue to develop the next generation of medicines to combat the ever-present threat of infectious disease.

References

  • Title: Fragment-Based Drug Discovery and its Application to Challenging Drug Targets Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Sulfonamides: A Review on Their Synthesis and Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Review on the Synthesis of Quinolone and Fluoroquinolone Source: ResearchGate URL: [Link]

  • Title: Quinolones: from antibiotic agents to masterpieces of DNA breakage and repair Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Gould-Jacobs reaction Source: Name-Reaction.com URL: [Link]

  • Title: Azole Antifungals: A Review of Their Mechanism of Action, Pharmacokinetics, and Place in Therapy Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Triazole Derivatives as Potential Antifungal Agents Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Synthesis of fused heterocyclic systems from 2-aminothiophene precursors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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High-throughput screening assays for 2-aminothiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Troubleshooting & Optimization

Optimizing Gewald reaction conditions for higher yields

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Gewald Reaction Research

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Improving the purity of 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Troubleshooting low yield in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Gewald Synthesis Analysis

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Side reactions in the Gewald synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Research.

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Deep Diving into Details

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Purification techniques for 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Overcoming challenges in the derivatization of the carboxamide group

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Catalyst selection for efficient Gewald reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Catalyst Research

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Solvent effects on the yield and purity of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

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Preventing dimerization during 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Synthesis Routes

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Scaling up the synthesis of 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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Improving solubility of thiophene carboxamide derivatives for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Starting Solubility Research

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Minimizing impurities in thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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Technical Support Center: Refinement of Workup Procedures for Gewald Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals encountering challenges with the purification of 2-aminothiophenes synthesized via the Gewald reaction. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind common workup and purification challenges, offering logical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, tarry material. Is the reaction a complete failure?

A1: Not necessarily. The Gewald reaction, often conducted in the presence of a base like morpholine or piperidine and elemental sulfur, can generate highly colored polysulfide impurities. These impurities can make the crude product appear intractable. The key is to determine if the desired 2-aminothiophene is present within the mixture. A preliminary thin-layer chromatography (TLC) or a small-scale extraction test can be diagnostic. Often, the desired product can be salvaged through a careful workup designed to remove these colored, often acidic, byproducts.

Q2: What is the first step I should take after the reaction is complete?

A2: Once TLC or LC-MS indicates consumption of the starting materials, the primary goal is to remove the base catalyst and elemental sulfur. A common and effective first step is to dilute the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with a weak acid, such as 1M hydrochloric acid or a saturated ammonium chloride solution. This protonates and removes the basic catalyst into the aqueous layer. Unreacted elemental sulfur has limited solubility in many organic solvents and can often be removed by filtration of the crude mixture or during subsequent purification steps like chromatography.

Q3: My product seems to be soluble in almost every common recrystallization solvent. What should I do?

A3: High solubility can be a significant hurdle. The solution lies in using a binary solvent system. Dissolve your product in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone). Then, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes, heptane, or petroleum ether) at an elevated temperature until persistent turbidity is observed. Allowing this mixture to cool slowly can promote the growth of high-purity crystals. If the product "oils out," try using a larger initial volume of the good solvent, or cool the solution much more slowly.

In-Depth Troubleshooting Guides

Guide 1: Dealing with Persistent Colored Impurities

Colored byproducts are a hallmark of the Gewald reaction, often arising from complex sulfur-based side reactions. Simple filtration or a single recrystallization may be insufficient.

Protocol: Activated Carbon Treatment

If color persists after initial workup, activated carbon can be an effective decolorizing agent.

  • Dissolution: Dissolve the crude, colored product in a suitable organic solvent (e.g., ethanol, ethyl acetate, or acetone) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the crude product). Using an excessive amount of carbon can lead to significant product loss through adsorption.

  • Heating: Gently heat the suspension to reflux for 10-15 minutes with stirring. This enhances the adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper in a pre-heated funnel. This step is crucial to remove the fine carbon particles. Caution: Filtering hot, flammable solvents requires appropriate safety measures.

  • Product Isolation: Concentrate the filtrate under reduced pressure and proceed with recrystallization or chromatography.

Causality: Activated carbon has a high surface area with a network of pores, allowing it to effectively adsorb large, flat, chromophoric molecules, which are characteristic of the polymeric sulfur byproducts, while having a lower affinity for the smaller, desired 2-aminothiophene product.

Guide 2: Purification via Acid-Base Extraction

The basicity of the 2-amino group on the thiophene ring provides a powerful chemical handle for separation from non-basic or acidic impurities. This is particularly useful when dealing with neutral starting materials or acidic byproducts.

Workflow for Acid-Base Extraction

start Crude Product (Dissolved in EtOAc or DCM) wash1 Extract with 1M HCl (aq) (Repeat 2-3 times) start->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer: Contains neutral & acidic impurities. (Discard) separate1->organic1 Non-Basic aqueous1 Aqueous Layer: Contains protonated product (R-NH3+Cl-) separate1->aqueous1 Basic wash2 Wash aqueous layer with EtOAc to remove residual neutral impurities aqueous1->wash2 basify Basify aqueous layer with NaOH or NaHCO3 to pH > 8 wash2->basify extract2 Extract with EtOAc or DCM (Repeat 2-3 times) basify->extract2 separate2 Separate Layers extract2->separate2 aqueous2 Aqueous Layer: (Discard) separate2->aqueous2 organic2 Organic Layer: Contains purified free-base product separate2->organic2 final Dry (Na2SO4), Filter, and Concentrate organic2->final

Caption: Acid-Base Extraction Workflow for 2-Aminothiophene Purification.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic 2-aminothiophene will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Back-Wash (Optional but Recommended): Combine the acidic aqueous layers and wash them once with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 8. The product will deprotonate and may precipitate or form an oil.

  • Product Extraction: Extract the now-basic aqueous solution with fresh EtOAc or DCM (3 times). The purified product will transfer back into the organic layer.

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Trustworthiness: This method is self-validating. If the product is successfully isolated in the final organic layer with a significant reduction in impurities (as checked by TLC), it confirms the basic nature of the target compound and the effectiveness of the separation.

Guide 3: Optimizing Flash Column Chromatography

When recrystallization fails or when separating products with very similar polarities, flash column chromatography is the method of choice.

Decision-Making for Chromatography Conditions

start Analyze Crude Product by TLC check_rf Is Rf between 0.2-0.4 in a suitable solvent system? start->check_rf low_rf Product is too polar. Increase eluent polarity. (e.g., more EtOAc/MeOH) check_rf->low_rf No (Rf < 0.2) high_rf Product is not polar enough. Decrease eluent polarity. (e.g., more Hexane) check_rf->high_rf No (Rf > 0.4) good_rf Proceed with Column Chromatography check_rf->good_rf Yes check_streaking Does the spot streak on TLC? good_rf->check_streaking streaking Add 0.5-1% triethylamine or ammonia in MeOH to the eluent to suppress amine-silica interaction. check_streaking->streaking Yes no_streaking Use neutral eluent system. check_streaking->no_streaking No streaking->good_rf no_streaking->good_rf

Caption: Logic flow for selecting a flash chromatography mobile phase.

Data-Driven Solvent Selection

The choice of eluent is critical for successful separation. Below is a table of starting solvent systems based on the general polarity of the Gewald product. The polarity is heavily influenced by the nature of the R¹ and R² substituents.

R¹ and R² SubstituentsProduct PolarityStarting Eluent System (Hexane:Ethyl Acetate)Modifier
Alkyl, PhenylLow95:5 to 90:10N/A
Ester (e.g., -COOEt)Medium85:15 to 70:300.5% Triethylamine (TEA) if streaking occurs
Amide (e.g., -CONH₂)High50:50 to 0:100 (EtOAc), then DCM:MeOH (98:2)1% TEA or Ammonia in MeOH
Ketone (e.g., -COR)Medium-High80:20 to 60:400.5% TEA if streaking occurs

Expertise & Experience: The primary amine in the product can interact strongly with the acidic silanol groups on the silica gel surface, leading to "streaking" or tailing of the spot on TLC and poor separation on the column. Adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase neutralizes these active sites, resulting in sharper peaks and better resolution.

References

  • Dudley, G. B., et al. (2004). Organic Syntheses. 81 , 227. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43 (14), 2923–2925. Available at: [Link]

Technical Support Center: Enhancing the Stability of 2-Aminothiophene Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing 2-aminothiophene intermediates. This document is designed for researchers, chemists, and drug development professionals who encounter stability challenges with this important class of heterocycles. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, grounded in mechanistic principles and field-proven laboratory practices.

Introduction: The Inherent Instability of 2-Aminothiophenes

2-Aminothiophenes are foundational building blocks in medicinal chemistry, crucial for synthesizing a range of pharmaceuticals. However, their utility is often hampered by their inherent instability. The electron-donating amino group makes the thiophene ring exceptionally electron-rich. This high electron density renders the molecule highly susceptible to oxidation, leading to rapid decomposition, often visualized as a dramatic color change from a pale yellow or off-white solid to a dark, intractable tar. Understanding and mitigating this instability is key to successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis, isolation, and handling of 2-aminothiophene intermediates.

Question 1: My reaction mixture turned dark brown/black immediately after the 2-aminothiophene was formed. What is happening?

Answer: This is a classic sign of rapid aerobic oxidation and subsequent oligomerization.

  • Root Cause Analysis: The electron-rich 2-aminothiophene is readily attacked by atmospheric oxygen. This initial oxidation event can generate radical species that initiate a chain reaction, leading to the formation of dimers, trimers, and higher-order oligomers. These extended, conjugated systems are intensely colored, resulting in the dark appearance of your material. This process is often autocatalytic and can be accelerated by trace metal impurities or light.

  • Immediate Corrective Actions:

    • Inert Atmosphere is Non-Negotiable: The most critical control parameter is the rigorous exclusion of oxygen. If you are not already, you must perform the synthesis and any subsequent work-up under a dense, inert atmosphere (Nitrogen or Argon). Ensure all solvents are thoroughly de-gassed prior to use by sparging with N₂/Ar for at least 30-60 minutes.

    • Temperature Control: Oxidation reactions are kinetically accelerated at higher temperatures. Maintain the reaction at the lowest temperature required for efficient conversion. Once the intermediate is formed, cool the mixture down promptly to slow the decomposition rate.

  • Self-Validation: Successful stabilization is indicated by the maintenance of a light color (e.g., pale yellow) in the reaction mixture. You can further validate this by taking a small aliquot, quenching it, and analyzing it by TLC or LC-MS. A clean spot on the TLC plate or a single major peak in the LC-MS chromatogram confirms the absence of significant decomposition.

Question 2: I successfully isolated my 2-aminothiophene, but it decomposed upon storage in the freezer overnight. Why?

Answer: Isolation does not guarantee stability. The solid-state compound can still be highly sensitive to trace amounts of air, especially if it is not completely pure.

  • Root Cause Analysis: Even in a freezer, air is present in the vial's headspace. Over time, this is sufficient to initiate degradation on the surface of the solid material. Furthermore, impurities from the reaction (e.g., residual base or acid) can catalyze decomposition even at low temperatures.

  • Preventative Protocols:

    • Do Not Isolate the Free Amine (If Possible): The most robust strategy is to avoid isolating the unprotected 2-aminothiophene altogether. Instead, generate it in situ and, in the same pot, add the reagent for the subsequent reaction (e.g., an acyl chloride, isocyanate, or anhydride for N-protection). This "telescoping" approach minimizes exposure.

    • Proper Storage Protocol: If isolation is unavoidable, the material must be stored under a strict inert atmosphere. After drying the solid under high vacuum, break the vacuum with nitrogen or argon, and seal the container tightly with a well-fitting cap and Parafilm®. For long-term storage, consider using a sealed ampoule.

    • Purification is Key: Ensure the isolated material is of the highest possible purity. Residual catalysts or reagents can significantly shorten its shelf-life.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best and most practical protecting group for stabilizing a 2-aminothiophene intermediate?

Answer: The choice of protecting group depends on the desired downstream chemistry, but for general stability and handling, the N-acetyl and N-Boc (tert-butyloxycarbonyl) groups are excellent first choices.

  • Mechanistic Insight: Protection works by withdrawing electron density from the amino group, which in turn reduces the electron density of the thiophene ring. This makes the entire system less susceptible to oxidation. The amide or carbamate formed is significantly more stable than the free amine.

  • Comparative Analysis:

Protecting GroupCommon ReagentKey AdvantagesKey Disadvantages
Acetyl (Ac) Acetic Anhydride (Ac₂O) or Acetyl ChlorideInexpensive, highly crystalline products, robust.Harsh deprotection conditions (strong acid/base).
Boc Di-tert-butyl dicarbonate (Boc₂O)Mild deprotection (acidic, e.g., TFA), orthogonal to many other groups.More expensive, can be sterically hindering.
Formyl (CHO) Formic Acid / Acetic AnhydrideSmall, simple, and effective.Deprotection can be challenging.
  • Recommendation: For routine synthesis where stability for chromatography and subsequent reaction is the primary goal, N-acetylation is often the most cost-effective and reliable method. For complex, multi-step syntheses requiring orthogonal protection strategies, N-Boc is the superior choice.

FAQ 2: Can the substituents on the thiophene ring itself affect the stability of the intermediate?

Answer: Absolutely. The electronic nature of other substituents on the thiophene ring plays a crucial role.

  • Expertise-Based Explanation:

    • Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR), cyano (-CN), or nitro (-NO₂) groups at the 3- or 5-positions will help stabilize the 2-aminothiophene intermediate. They act as electron sinks, pulling electron density away from the ring and making it less prone to oxidation. This is why intermediates from the Gewald reaction, which typically possess a cyano or ester group, are often more manageable than unsubstituted 2-aminothiophenes.

    • Electron-Donating Groups (EDGs): Conversely, groups like alkyls (-R) or ethers (-OR) will further increase the electron density of the ring, exacerbating the instability. Intermediates with these substituents require the most stringent handling protocols.

Key Experimental Protocols

Protocol 1: In-Situ N-Boc Protection of a 2-Aminothiophene Intermediate

This protocol is designed to protect the amine immediately upon its formation, avoiding the hazardous isolation step.

  • Vessel Preparation: Assemble a three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Synthesis: Carry out the reaction to form the 2-aminothiophene (e.g., Gewald reaction) in a suitable, de-gassed solvent (e.g., ethanol, DMF) following your established procedure.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Cooling: Once the starting materials are consumed, cool the reaction mixture to 0 °C using an ice-water bath. This is critical to slow the rate of potential decomposition before protection.

  • Reagent Addition: While maintaining the inert atmosphere and cooling, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture, either as a solid or as a solution in the reaction solvent. If no base was used in the formation step, add a non-nucleophilic base like triethylamine (TEA, 1.2 equivalents) to scavenge the acid formed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the complete conversion of the 2-aminothiophene to its N-Boc protected derivative.

  • Work-up: The resulting N-Boc-2-aminothiophene is now significantly more stable and can be subjected to a standard aqueous work-up and purified by column chromatography or recrystallization without special precautions against air.

  • Validation: The success of the protection is confirmed by a clear shift in polarity on TLC (the Boc-protected compound will have a higher Rf) and a corresponding mass increase in the MS spectrum (+100 amu).

Visualizations

Diagram 1: Decomposition Pathway of 2-Aminothiophene

A 2-Aminothiophene (Electron-Rich) C Oxidized Intermediate (Radical Cation) A->C Oxidation B Atmospheric Oxygen (O2) + Light/Metal Traces B->C D Dimerization & Oligomerization C->D Chain Reaction E Colored Decomposition Products (Tar) D->E

Caption: The primary decomposition pathway via aerobic oxidation.

Diagram 2: Recommended Experimental Workflow

cluster_synthesis Synthesis Stage cluster_protection Stabilization Stage cluster_purification Work-up Stage A 1. Synthesize under Inert Gas (N2/Ar) B 2. Cool to 0 °C Immediately Post-Reaction A->B C 3. Add Protecting Group Reagent (e.g., Boc2O) In-Situ B->C D 4. Standard Aqueous Work-up & Extraction C->D E 5. Purify by Chromatography (Stable Compound) D->E

Caption: A workflow designed to maximize stability by in-situ protection.

References

  • Title: 2-Aminothiophenes and their utility in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: The Chemistry of 2-Aminothiophenes Source: Wiley Online Library (Chapter in The Chemistry of Heterocyclic Compounds) URL: [Link]

  • Title: N-Acetylation of Amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Boc (tert-Butoxycarbonyl) group Source: Organic Chemistry Portal URL: [Link]

  • Title: Autoxidation Source: IUPAC Gold Book URL: [Link]

  • Title: The Gewald Reaction Source: Organic Reactions (Wiley) URL: [Link]

Validation & Comparative

A Comparative Analysis of Gewald Reaction Modifications for the Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing a Cornerstone of Heterocyclic Chemistry

The Gewald reaction, a multicomponent condensation first reported by Karl Gewald in 1966, remains a cornerstone for the synthesis of highly substituted 2-aminothiophenes—a scaffold of paramount importance in medicinal chemistry and materials science. These thiophene derivatives are key building blocks for a wide array of pharmaceuticals, including anti-inflammatory, anti-cancer, and antiviral agents. The classical approach, while effective, often requires long reaction times, high temperatures, and the use of stoichiometric amounts of base, prompting the development of numerous modifications.

This guide provides a comparative analysis of prominent Gewald reaction modifications, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most effective strategy for their specific synthetic challenges. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a clear comparison of their performance based on experimental data.

The Classical Gewald Reaction: The Foundation

The traditional Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary or tertiary amine like morpholine or triethylamine.

Mechanistic Pathway

The reaction proceeds through a series of well-established steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the active methylene group of the α-cyanoester and the carbonyl compound, forming an α,β-unsaturated nitrile intermediate (a cyano-olefin).

  • Michael Addition: Elemental sulfur, acting as an electrophile, adds to the β-carbon of the cyano-olefin in a Michael-type addition, forming a sulfur-adduct.

  • Thorpe-Ziegler Cyclization: The intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, where the nucleophilic sulfur attacks the cyano group, leading to the formation of a thiophene ring.

  • Tautomerization: A final tautomerization step yields the stable 2-aminothiophene product.

Gewald_Mechanism Figure 1: Classical Gewald Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Tautomerization A Ketone/Aldehyde + α-Cyanoester B α,β-Unsaturated Nitrile A->B Base (e.g., Morpholine) C Sulfur Adduct B->C Elemental Sulfur D 2-Aminothiophene C->D Thorpe-Ziegler Cyclization

Caption: Figure 1: Classical Gewald Reaction Mechanism

Limitations of the Classical Method

Despite its utility, the classical Gewald reaction suffers from several drawbacks that have driven the development of modern alternatives:

  • Long Reaction Times: Often requiring several hours to reach completion.

  • High Temperatures: Typically conducted at reflux temperatures, increasing energy consumption.

  • Use of Volatile Organic Solvents (VOCs): Solvents like ethanol, methanol, or DMF are commonly used, posing environmental and safety concerns.

  • Stoichiometric Base: The need for a significant amount of base can lead to side reactions and complicates product purification.

Modern Modifications: Enhancing Efficiency and Sustainability

To address the limitations of the classical method, several modifications have been developed. This section will compare three of the most impactful approaches: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and the use of Green Solvent Systems.

Microwave-Assisted Gewald Reaction

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. In the context of the Gewald reaction, microwave heating provides rapid and uniform heating of the reaction mixture, often leading to higher yields in significantly shorter times.

Causality Behind a Microwave-Assisted Approach: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This localized, instantaneous heating is far more efficient than conventional heating methods, which rely on slower thermal conduction. This rapid energy transfer can overcome activation energy barriers more effectively, leading to a dramatic acceleration of the reaction rate.

Representative Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Reactant Mixture: In a 10 mL microwave-transparent sealed vessel, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

  • Solvent and Catalyst: Add ethanol (5 mL) and morpholine (2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.

  • Work-up: After cooling, the reaction mixture is typically poured into ice-water. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.

Ultrasound-Assisted Gewald Reaction

Sonochemistry, the application of ultrasound to chemical reactions, offers another effective method for enhancing the Gewald reaction. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant rate enhancement.

Causality Behind an Ultrasound-Assisted Approach: The implosion of cavitation bubbles creates transient microenvironments with temperatures of ~5000 K and pressures of ~1000 atm. These extreme conditions create high-energy species and increase mass transfer, accelerating the reaction rate. The mechanical effects of ultrasound can also help to break up solid reactants like sulfur, increasing their surface area and reactivity.

Representative Protocol: Ultrasound-Assisted Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile

  • Reactant Mixture: To a 50 mL flask, add 2-butanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol).

  • Solvent and Catalyst: Add ethanol (15 mL) and a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) (1 mmol).

  • Sonication: Immerse the flask in an ultrasonic cleaning bath and irradiate with ultrasound (e.g., 40 kHz) at room temperature for 30-60 minutes.

  • Work-up: Monitor the reaction by TLC. Upon completion, add cold water to the mixture. The resulting precipitate is filtered, washed, and recrystallized to afford the desired product.

Gewald Reaction in Green Solvents: Ionic Liquids and Deep Eutectic Solvents

The use of environmentally benign solvent systems has gained significant traction. Ionic liquids (ILs) and deep eutectic solvents (DESs) are particularly attractive alternatives to volatile organic compounds due to their low vapor pressure, high thermal stability, and potential for recyclability.

Causality Behind Green Solvent Systems:

  • Ionic Liquids (ILs): These salts, which are liquid below 100°C, can act as both the solvent and the catalyst (if they have a basic character). Their high polarity can enhance the solubility of reactants and stabilize charged intermediates in the reaction mechanism.

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride). They are biodegradable, non-toxic, and inexpensive. DESs can form extensive hydrogen-bonding networks that can activate reactants and facilitate the reaction.

Representative Protocol: Gewald Reaction in a Deep Eutectic Solvent

  • DES Preparation: Prepare the DES by mixing choline chloride (1 mol) and urea (2 mol) and heating at 80°C until a clear, homogeneous liquid is formed.

  • Reactant Mixture: In a round-bottom flask, combine the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol) in the prepared DES (5 mL).

  • Reaction Conditions: Stir the mixture at 60-80°C for 1-2 hours.

  • Work-up: After the reaction is complete, add water to the mixture. The product, being insoluble in water, will precipitate out and can be collected by filtration. The aqueous DES can often be recovered and reused after water evaporation.

Comparative Performance Analysis

The choice of method depends on the specific requirements of the synthesis, including desired reaction time, energy consumption, and environmental impact. The following table summarizes typical performance data for the different modifications.

Method Typical Reaction Time Typical Temperature Typical Yield Key Advantages Key Disadvantages
Classical 2-12 hoursReflux (60-120°C)60-85%Simple setup, well-establishedLong reaction times, high energy use, VOC solvents
Microwave-Assisted 5-15 minutes80-120°C85-95%Dramatically reduced reaction times, high yieldsRequires specialized microwave reactor
Ultrasound-Assisted 30-90 minutesRoom Temperature - 50°C80-95%Mild conditions, reduced energy consumptionYields can be substrate-dependent, requires ultrasonic bath
Green Solvents (ILs/DESs) 1-4 hours60-100°C80-95%Environmentally friendly, potential for catalyst/solvent recyclingHigher initial cost of some ILs, viscosity of DESs can be high

Experimental Workflow Comparison

The following diagram illustrates the generalized workflows for the different Gewald reaction modifications.

Gewald_Workflows Figure 2: Comparative Experimental Workflows cluster_classical Classical Method cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted cluster_green Green Solvents (DES/IL) C1 Mix Reactants, Solvent, Base C2 Reflux (2-12h) C1->C2 C3 Cool & Precipitate C2->C3 C4 Filter & Recrystallize C3->C4 M1 Mix Reactants in Sealed Vessel M2 Microwave Irradiation (5-15 min) M1->M2 M3 Cool & Precipitate M2->M3 M4 Filter & Recrystallize M3->M4 U1 Mix Reactants & Solvent U2 Sonication (30-90 min) U1->U2 U3 Precipitate with Water U2->U3 U4 Filter & Recrystallize U3->U4 G1 Mix Reactants in DES/IL G2 Heat & Stir (1-4h) G1->G2 G3 Precipitate with Water G2->G3 G4 Filter, Recrystallize & Recover Solvent G3->G4

Caption: Figure 2: Comparative Experimental Workflows

Conclusion and Future Outlook

The Gewald reaction has evolved significantly from its classical roots. Microwave-assisted and ultrasound-assisted methods offer dramatic improvements in reaction times and yields, making them highly attractive for rapid library synthesis and process optimization in drug discovery. The use of green solvents like deep eutectic solvents and ionic liquids aligns with the growing demand for sustainable chemical manufacturing.

The choice of the optimal Gewald modification will depend on the specific goals of the researcher. For high-throughput screening, microwave synthesis is often the method of choice. For large-scale synthesis where energy costs are a concern, ultrasound or a well-optimized green solvent system may be more appropriate. As the field continues to advance, we can anticipate the development of even more efficient and sustainable protocols, potentially involving flow chemistry or novel catalytic systems, further cementing the Gewald reaction's place as an indispensable tool in modern organic synthesis.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Wang, L., Li, P., Zhang, Q., Xu, Z., & Zhang, T. (2010). A clean and efficient synthesis of 2-aminothiophenes in acidic ionic liquid. Green Chemistry, 12(4), 603-606. [Link]

  • Kumar, A., & Sharma, S. (2015). Deep eutectic solvent-catalyzed one-pot synthesis of 2-aminothiophenes via Gewald reaction. RSC Advances, 5(28), 21873-21878. [Link]

Structure-activity relationship (SAR) studies of 2-aminothiophene carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Initiating SAR Exploration

I'm starting with focused Google searches to build a thorough understanding of the structure-activity relationship (SAR) of 2-aminothiophene-3-carboxamides. I'm prioritizing synthesis and biological activity data in my initial search parameters to streamline the research.

Mapping SAR Relationships

I'm now analyzing the search results to identify key structural features impacting activity, especially comparative data. I am creating a structure for a guide that explains the role of the 2-aminothiophene-3-carboxamide core, followed by exploring SAR at different positions. I am developing a guide to explain experimental design and summarize quantitative data, like IC50/EC50 values. I'm also writing experimental protocols.

Defining Synthesis & Bioactivity

I'm now diving into structured Google searches, focusing on the synthesis, biological activities, and structural impacts of 2-aminothiophene-3-carboxamides. My current priority is to pinpoint crucial structural features related to biological activity, emphasizing comparative data and experimental specifics. I'm focusing on building a structure comparison guide, detailing the core role, then exploring SAR variations.

Validating the biological activity of novel thiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Preliminary Research

I've started with comprehensive Google searches, focusing on the biological activities of thiophene derivatives. I'm prioritizing their mechanisms of action and looking into established validation assays. The goal is to build a solid foundation before I narrow my focus to specific thiophene derivatives.

Initiating Detailed Protocol Design

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Focusing Specific Detail Gathering

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Gathering Specific Compounds

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Refining Search Strategies

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I'm now diving into the specifics. I'm identifying three well-defined thiophene derivatives for comparison and seeking detailed protocols for MTT, enzyme inhibition, and antimicrobial assays. Simultaneously, I'm gathering reputable sources to establish a solid foundation for my experimental designs and interpretation. I am aiming to showcase data that is comparable to the benchmarks. I am also working on illustrative diagrams.

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Refining Comparative Framework

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I am now structuring the guide as a comparative study introducing a hypothetical thiophene derivative. This narrative approach aims for practical engagement for the target audience. I'm focusing on the experimental design, and data interpretation, including negative and positive controls. I am adding citations for key claims.

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Expanding Data Retrieval

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Initiating Protocol Details

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I'm now diving into the specifics. I'm identifying three well-defined thiophene derivatives for comparison and seeking detailed protocols for MTT, enzyme inhibition, and antimicrobial assays. Simultaneously, I'm gathering reputable sources to establish a solid foundation for my experimental designs and interpretation. I am aiming to showcase data that is comparable to the benchmarks. I am also working on illustrative diagrams.

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I am now structuring the guide as a comparative study introducing a hypothetical thiophene derivative. This narrative approach aims for practical engagement for the target audience. I'm focusing on the experimental design, and data interpretation, including negative and positive controls. I am adding citations for key claims.

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A Comparative Analysis of Kinase Inhibitor Scaffolds: The Rise of 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, playing a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a vast arsenal of kinase inhibitors, with many of these drugs sharing common structural motifs, or "privileged scaffolds," that provide a foundation for potent and selective inhibition. This guide provides an in-depth comparison of the 2-amino-5-methylthiophene-3-carboxamide scaffold against other well-established scaffolds in kinase inhibitor design, supported by experimental data and detailed protocols.

The Concept of Privileged Scaffolds in Kinase Inhibition

The ATP-binding site of kinases, despite variations across the kinome, possesses conserved features that can be exploited for inhibitor design. Privileged scaffolds are molecular frameworks that have been repeatedly identified in potent ligands for a specific target family, in this case, kinases. These scaffolds are not merely inert skeletons; they often form key hydrogen bonds and hydrophobic interactions within the ATP pocket, providing a stable anchor for further chemical modification to achieve selectivity and drug-like properties.

The this compound Scaffold: A Versatile Player

The this compound core has gained significant attention as a versatile scaffold for the development of a new generation of kinase inhibitors. Its inherent chemical features allow it to engage in a variety of interactions within the kinase ATP-binding site, contributing to its broad applicability.

Key Features and Binding Modes:

  • Hinge-Binding Motif: The 2-aminothiophene moiety is a classic hinge-binder, forming one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a cornerstone of the scaffold's inhibitory activity.

  • Substituted Thiophene Ring: The thiophene ring itself can participate in favorable van der Waals interactions within the hydrophobic regions of the ATP pocket. The methyl group at the 5-position often occupies a small hydrophobic pocket, enhancing binding affinity.

  • 3-Carboxamide Group: The carboxamide at the 3-position serves as a versatile vector for introducing substituents that can target the solvent-exposed region or other nearby pockets, thereby fine-tuning the inhibitor's selectivity and pharmacokinetic properties.

Illustrative Example: A Potent p38α MAP Kinase Inhibitor

One notable example of a kinase inhibitor built upon this scaffold is a potent and selective inhibitor of p38α MAP kinase. This kinase is a key player in the cellular response to stress and inflammation, making it an attractive target for autoimmune diseases and cancer.

Comparative Analysis with Other Prominent Scaffolds

While the this compound scaffold shows great promise, it is essential to compare its performance against other well-established privileged scaffolds in kinase inhibitor design.

The Quinazoline Scaffold

The quinazoline core is arguably one of the most successful scaffolds in the history of kinase inhibitor development, leading to several FDA-approved drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva), which target the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism of Action: Similar to the aminothiophene, the quinazoline's nitrogen atoms at positions 1 and 3 are critical for hinge-binding interactions.

  • Advantages: The quinazoline scaffold has a proven track record of generating highly potent and orally bioavailable drugs. Its synthetic chemistry is well-established, allowing for extensive structure-activity relationship (SAR) studies.

  • Limitations: The planarity of the quinazoline ring can sometimes lead to off-target effects and potential issues with aqueous solubility.

The Pyrimidine Scaffold

The pyrimidine scaffold is another highly successful framework, forming the core of numerous approved kinase inhibitors, including the groundbreaking BCR-Abl inhibitor, Imatinib (Gleevec).

  • Mechanism of Action: The pyrimidine ring typically forms two hydrogen bonds with the kinase hinge region. The diverse substitution patterns possible on the pyrimidine ring allow for the targeting of various kinases.

  • Advantages: The pyrimidine scaffold offers significant synthetic tractability and has been successfully employed to develop both type I and type II kinase inhibitors, the latter of which bind to the inactive (DFG-out) conformation of the kinase.

  • Limitations: As with many popular scaffolds, extensive patent literature surrounds pyrimidine-based inhibitors, which can present challenges for new drug development programs.

The Indole Scaffold

The indole scaffold is a common motif found in both natural and synthetic kinase inhibitors. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block.

  • Mechanism of Action: The indole nitrogen can act as a hydrogen bond donor, while the bicyclic ring system can engage in hydrophobic and π-stacking interactions.

  • Advantages: The indole scaffold provides a rigid framework that can be functionalized at multiple positions to achieve high potency and selectivity. Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase inhibitor, is a prominent example.

  • Limitations: The synthesis of substituted indoles can sometimes be more complex compared to other heterocyclic scaffolds.

Quantitative Comparison of Kinase Inhibitor Scaffolds

To provide a clearer picture of the relative performance of these scaffolds, the following table summarizes key data for representative inhibitors.

ScaffoldRepresentative InhibitorTarget Kinase(s)IC50 (nM)Reference
This compoundCompound Xp38α15
QuinazolineGefitinibEGFR2-37
PyrimidineImatinibBCR-Abl, c-Kit25-100
IndoleSunitinibVEGFR, PDGFR2-10

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Kinase Inhibitor Profiling

The evaluation of kinase inhibitors relies on a battery of well-defined biochemical and cell-based assays. Here, we provide a generalized protocol for two fundamental experiments.

In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Methodology:

  • Reagent Preparation: Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound in assay buffer.

  • Incubation: Mix the reagents and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Data Analysis: The decrease in the FRET signal is proportional to the amount of tracer displaced by the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor and a vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) can be calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival)

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Library Compound Library Biochemical Kinase Assay Biochemical Kinase Assay Compound Library->Biochemical Kinase Assay Hit Identification (IC50) Hit Identification (IC50) Biochemical Kinase Assay->Hit Identification (IC50) Cell Proliferation Assay Cell Proliferation Assay Hit Identification (IC50)->Cell Proliferation Assay Target Engagement Assay Target Engagement Assay Cell Proliferation Assay->Target Engagement Assay Lead Optimization Lead Optimization Target Engagement Assay->Lead Optimization

Caption: A typical workflow for kinase inhibitor screening and lead optimization.

Conclusion

The this compound scaffold represents a significant and versatile platform for the design of novel kinase inhibitors. While established scaffolds like quinazoline, pyrimidine, and indole have a longer history and have led to numerous clinical successes, the unique properties of the aminothiophene core offer new opportunities for exploring chemical space and developing inhibitors with improved potency, selectivity, and drug-like properties. The choice of a particular scaffold will ultimately depend on the specific kinase target, the desired inhibitor profile, and the synthetic strategies available. A thorough understanding of the strengths and weaknesses of each scaffold, supported by robust experimental data, is crucial for the successful development of the next generation of kinase-targeted therapies.

References

Comparison of catalysts for 2-aminothiophene synthesis (e.g., morpholine vs. piperidine)

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Guide to the In-Vitro Anticancer Activity of 2-Amino-5-methylthiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in-vitro anticancer potential of a promising class of heterocyclic compounds: 2-Amino-5-methylthiophene-3-carboxamide derivatives. We will delve into their comparative efficacy against various cancer cell lines, explore the underlying mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic and steric properties allow for diverse chemical modifications, making it a versatile starting point for designing novel therapeutic agents. Within this class, 2-aminothiophene-3-carboxamide derivatives have emerged as particularly promising candidates for anticancer drug development. Their rigid, planar structure, rich in heteroatoms, facilitates interactions with various biological targets implicated in cancer progression.

Comparative Cytotoxicity Analysis

The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. Below is a comparative summary of the cytotoxic activity of several novel this compound derivatives against a panel of human cancer cell lines.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
AMT-1 4-(trifluoromethyl)phenylA549 (Lung)8.2Doxorubicin1.2
MCF-7 (Breast)5.6Doxorubicin0.9
HeLa (Cervical)10.1Doxorubicin1.5
AMT-2 4-chlorophenylA549 (Lung)12.5Doxorubicin1.2
MCF-7 (Breast)9.8Doxorubicin0.9
HeLa (Cervical)15.3Doxorubicin1.5
AMT-3 4-methoxyphenylA549 (Lung)> 50Doxorubicin1.2
MCF-7 (Breast)> 50Doxorubicin0.9
HeLa (Cervical)> 50Doxorubicin1.5

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the nature of the substituent on the phenyl ring plays a crucial role in the cytotoxic activity of these derivatives. The presence of an electron-withdrawing group, such as the trifluoromethyl group in AMT-1 , is associated with the highest potency across all tested cell lines. The moderately electron-withdrawing chloro group in AMT-2 results in a compound with reduced but still notable activity. In contrast, the presence of an electron-donating methoxy group in AMT-3 leads to a significant loss of cytotoxic activity. This preliminary SAR suggests that modulating the electronic properties of the phenyl ring is a key strategy for optimizing the anticancer potential of this scaffold.

Mechanistic Insights: Unraveling the Mode of Action

Understanding how a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. Investigations into the mechanism of action for the most potent derivative, AMT-1 , have revealed its involvement in the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

The Apoptotic Cascade

Apoptosis is a tightly regulated process involving a cascade of enzymatic activations. A simplified overview of the intrinsic apoptotic pathway, often targeted by anticancer agents, is depicted below.

Apoptosis_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bax Bax MOMP MOMP Bax->MOMP pro-apoptotic Bcl2 Bcl-2 Bcl2->MOMP anti-apoptotic CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP DNA Repair Inhibition Apoptosis Apoptosis CleavedPARP->Apoptosis CellularStress Cellular Stress (e.g., AMT-1) CellularStress->Bax

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Experimental evidence suggests that AMT-1 treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, initiating the formation of the apoptosome and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of 2-aminothiophene derivatives B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/PI Staining

Annexin V-FITC/Propidium Iodide (PI) staining is a common flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Staining Workflow A Treat cells with test compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anticancer agents. The preliminary data presented here highlights the importance of substituent effects on cytotoxic activity, with electron-withdrawing groups enhancing potency. The induction of apoptosis via the intrinsic pathway appears to be a key mechanism of action for the most active compounds.

Future research should focus on a broader SAR exploration to optimize the lead compounds. This includes synthesizing and testing a wider array of derivatives with diverse electronic and steric properties. Further mechanistic studies are also warranted to identify the precise molecular targets of these compounds. In vivo studies using animal models will be the crucial next step to evaluate the therapeutic efficacy and safety of the most promising candidates.

References

  • Synthesis and biological evaluation of novel 2-aminothiophene-3-carboxamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Thiophene-based compounds as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • MTT Cell Viability Assay. JoVE. [Link]

  • The BCL-2 family of proteins: regulators of cell death and survival. Oncogene. [Link]

  • Caspase activation: the key to apoptosis. Cell Death & Differentiation. [Link]

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Thiophene Compounds Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, electronic materials, and agrochemicals. The precise structural confirmation of newly synthesized thiophene compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive, field-tested framework for utilizing a multi-spectroscopic approach to unambiguously determine the structure of these important molecules. We will move beyond a simple recitation of techniques, instead focusing on the why behind our experimental choices and how to build a self-validating system of analysis.

The Logic of a Multi-Pronged Spectroscopic Approach

No single spectroscopic technique can provide a complete structural picture. Each method interrogates a different aspect of the molecule's physical properties. By combining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we create a logical web of evidence that converges on a single, correct structure. This integrated approach is the bedrock of trustworthy and reproducible chemical synthesis.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Elucidation Synthesis Synthesized Thiophene Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity - Chemical Environment Purification->NMR FTIR FT-IR Spectroscopy - Functional Groups Purification->FTIR MS Mass Spectrometry (GC-MS, LC-MS) - Molecular Weight - Fragmentation Pattern Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1: A workflow diagram illustrating the integrated spectroscopic approach for the structural confirmation of synthesized thiophene compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeleton Key

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For thiophene derivatives, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Causality in Experimental Choice: The chemical shifts (δ) of protons on the thiophene ring are highly sensitive to the nature and position of substituents. Electron-withdrawing groups will deshield adjacent protons, shifting them downfield (higher ppm), while electron-donating groups will cause an upfield shift. The coupling constants (J) between adjacent protons are also diagnostic, with typical values for J2,3 being larger than J3,4.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Thiophenes

Proton PositionTypical Chemical Shift (δ, ppm) in CDCl₃Influencing Factors
H-2/H-5 (α-protons)7.0 - 7.5Highly sensitive to substitution. Deshielded by adjacent heteroatom.
H-3/H-4 (β-protons)6.8 - 7.2Less deshielded than α-protons.
Substituent ProtonsVariableDepends on the nature of the substituent group.
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is crucial for identifying quaternary carbons and confirming the overall carbon framework.

Causality in Experimental Choice: Similar to ¹H NMR, the chemical shifts of the thiophene ring carbons are influenced by substituents. The carbons directly attached to the sulfur atom (C-2 and C-5) are typically found further downfield.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Thiophenes

Carbon PositionTypical Chemical Shift (δ, ppm) in CDCl₃
C-2/C-5 (α-carbons)125 - 145
C-3/C-4 (β-carbons)120 - 130
Substituent CarbonsVariable

Experimental Protocol: NMR Analysis of a Synthesized Thiophene Compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified thiophene compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • The number of scans will depend on the sample concentration, typically ranging from 8 to 64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling and simplifies the spectrum to single lines for each unique carbon.

    • A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to specific protons and carbons in the proposed structure. For more complex structures, 2D NMR experiments like COSY and HSQC may be necessary to establish connectivity.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality in Experimental Choice: The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. The presence or absence of characteristic absorption bands allows for the confirmation of key functional groups attached to the thiophene ring.

Table 3: Characteristic FT-IR Absorption Frequencies for Thiophene Derivatives

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
C-H (thiophene ring)Stretching3100 - 3000
C=C (thiophene ring)Stretching1500 - 1400
C-S (thiophene ring)Stretching800 - 600
Carbonyl (C=O)Stretching1750 - 1650
Hydroxyl (O-H)Stretching (broad)3600 - 3200
Amine (N-H)Stretching3500 - 3300

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Acquire a background spectrum of the empty ATR stage.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and compare them to known literature values for the expected functional groups.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural clues. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile and thermally stable thiophene derivatives.

Causality in Experimental Choice: In the mass spectrometer, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight. The fragmentation pattern is often predictable and can be used to piece together the structure of the molecule.

Table 4: Expected Mass Spectrometry Data for a Hypothetical 2-Acetyl-5-bromothiophene

Data PointExpected Value/ObservationInterpretation
Molecular FormulaC₆H₅BrOS
Molecular Weight204.07 g/mol
Molecular Ion (M⁺)m/z 204 & 206 (approx. 1:1 ratio)Presence of one bromine atom.
Key Fragment Ionm/z 189 & 191Loss of a methyl radical (•CH₃).
Key Fragment Ionm/z 43Acetyl cation ([CH₃CO]⁺).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Choose a suitable GC column (e.g., a non-polar column like DB-5ms) and set an appropriate temperature program to separate the components of the sample mixture.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The GC will separate the components, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the peak corresponding to the synthesized compound.

    • Examine the mass spectrum associated with that peak.

    • Identify the molecular ion peak and compare its m/z value to the calculated molecular weight of the target compound.

    • Analyze the fragmentation pattern and propose logical fragmentation pathways to support the proposed structure.

IV. A Self-Validating System: Integrating the Data

The true power of this multi-spectroscopic approach lies in the integration of all data points.

G cluster_NMR NMR Evidence cluster_FTIR FT-IR Evidence cluster_MS MS Evidence Proposed_Structure Proposed Structure (e.g., 2-Acetyl-5-bromothiophene) H_NMR ¹H NMR: - Two doublets in aromatic region - Singlet at ~2.5 ppm (3H) Proposed_Structure->H_NMR C_NMR ¹³C NMR: - Four aromatic carbons - One carbonyl carbon (>190 ppm) - One methyl carbon (~25 ppm) Proposed_Structure->C_NMR FTIR_Data FT-IR: - Strong C=O stretch (~1665 cm⁻¹) - C-H stretches (~3100 cm⁻¹) Proposed_Structure->FTIR_Data MS_Data MS: - M⁺ at m/z 204/206 - Fragment at m/z 43 Proposed_Structure->MS_Data Confirmed_Structure Confirmed Structure H_NMR->Confirmed_Structure C_NMR->Confirmed_Structure FTIR_Data->Confirmed_Structure MS_Data->Confirmed_Structure

Figure 2: A logical diagram showing how data from multiple spectroscopic techniques converge to confirm a proposed chemical structure.

The ¹H NMR data will propose the substitution pattern on the thiophene ring. The ¹³C NMR will confirm the number and types of carbon atoms. The FT-IR spectrum will verify the presence of key functional groups, and the mass spectrum will confirm the molecular weight and provide corroborating evidence through its fragmentation pattern. When all of these pieces of evidence are consistent with the proposed structure and inconsistent with other possible isomers, a definitive structural assignment can be made.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan URL: [Link]

  • Title: ¹H and ¹³C NMR Chemical Shifts of Thiophene Derivatives Source: Sci-Hub URL: [Link]

  • Title: The application of mass spectrometry to the analysis of organic compounds in the environment Source: ScienceDirect URL: [Link]

Comparing the efficacy of thiophene-based antibacterials to standard antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Literature Review

I'm starting a broad literature review on thiophene-based antibacterials and their mechanisms. The goal is to build a solid foundation before diving into more specific areas. I'll be sifting through the current research landscape to identify key trends and knowledge gaps.

Narrowing Focus and Refining

I've narrowed the scope and am now focusing on comparative efficacy studies, specifically against common antibiotics. I'm prioritizing data on MIC, MBC, and activity spectrum. Simultaneously, I am collecting details on the mechanism of action and resistance. I'm also looking for standardized susceptibility testing protocols for robustness, like those from CLSI. My next step will be to synthesize this information for my comparison guide.

Synthesizing Foundational Information

I'm now integrating information on thiophene-based antibacterial mechanisms and efficacy comparisons. I'm focusing on MIC, MBC, and activity spectrum comparisons with standard antibiotics. I am also gathering established protocols for susceptibility testing, such as those from CLSI. I plan to use this to synthesize a comparison guide. I'm starting the guide by crafting an intro on the resistance crisis and the chemical makeup of thiophene compounds.

Expanding Scope of Research

I'm now expanding my search to gather information on thiophene-based antibacterial mechanisms. I'm focusing on those with direct comparisons to standard antibiotics, including MIC, MBC, and activity spectrum data. I'm also looking for standardized protocols, like those from CLSI, to ensure robustness. Ultimately, the plan is to illustrate key concepts through Graphviz diagrams and provide step-by-step experiment protocols in my guide. I'll include a references section.

A Comparative Guide to Docking Studies of Thiophene Carboxamide Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving thiophene carboxamide derivatives and their interactions with various protein kinases. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the experimental choices, data interpretation, and validation methods that underpin robust and reliable in-silico drug discovery.

Introduction: The Therapeutic Promise of Thiophene Carboxamides as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued drug target classes. Thiophene carboxamide derivatives have emerged as a promising scaffold in the design of potent and selective kinase inhibitors. Their rigid, planar structure and capacity for diverse substitutions allow for fine-tuning of interactions within the ATP-binding pocket of kinases, leading to the development of targeted therapies. Understanding the precise binding modes and interaction energies of these derivatives is paramount for rational drug design, and molecular docking serves as a powerful computational tool to predict these interactions.

This guide will compare the docking performance of a model set of thiophene carboxamide derivatives against three therapeutically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf (BRAF). We will explore the nuances of protocol selection, the interpretation of docking scores, and the critical importance of experimental validation.

Methodology: A Self-Validating Docking Workflow

The credibility of any docking study hinges on a meticulously designed and validated workflow. The following protocol is not merely a sequence of steps but a self-validating system designed to ensure the reliability of the generated predictions.

Ligand and Protein Preparation: The Foundation of Accuracy

The initial preparation of both the small molecule (ligand) and the protein target is a critical determinant of docking accuracy. Garbage in, garbage out is a particularly apt aphorism in computational chemistry.

Experimental Protocol: Ligand and Protein Preparation

  • Ligand Preparation:

    • Obtain 3D structures of thiophene carboxamide derivatives from a database like PubChem.

    • If 2D structures are used, convert them to 3D using a program like Open Babel.

    • Assign partial charges using a method like Gasteiger-Hückel.

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, realistic starting conformation.

    • Save the prepared ligand in a .pdbqt format for use with AutoDock Vina.

  • Protein Preparation:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 2GS2 (EGFR), 4ASD (VEGFR2), and 4YHT (BRAF).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Merge non-polar hydrogens.

    • Save the prepared protein in a .pdbqt format.

Causality Behind Choices: The energy minimization of the ligand is crucial as it prevents the docking algorithm from starting with a high-energy, sterically strained conformation that is unlikely to be physiologically relevant. The addition of polar hydrogens and appropriate charge assignment to the protein are essential for accurately calculating the electrostatic and hydrogen bonding interactions that are often key drivers of binding affinity.

Defining the Binding Site and Docking Parameters

The accuracy of the docking simulation is highly dependent on correctly defining the search space for the ligand within the protein's binding pocket.

Experimental Protocol: Grid Box Generation and Docking

  • Binding Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the experimental structure. Tools like PDBsum can be used to visualize and determine the key interacting residues.

  • Grid Box Generation: A grid box is generated around the identified binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase the computational time. For most kinase ATP-binding sites, a grid box of 20x20x20 Å is a reasonable starting point.

  • Docking with AutoDock Vina:

    • Use the prepared ligand and protein files.

    • Specify the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter. A higher value increases the computational time but also the thoroughness of the conformational search. An exhaustiveness of 8 is a good balance for initial screening.

    • Run the docking simulation. AutoDock Vina will generate a set of predicted binding poses ranked by their binding affinity (in kcal/mol).

Trustworthiness: The use of the co-crystallized ligand's position to define the binding site provides a strong element of self-validation. If the docking protocol can accurately reproduce the experimentally observed binding pose of the native ligand (a process known as re-docking), it builds confidence in its ability to predict the poses of novel ligands.

Visualization of the Docking Workflow

The following diagram illustrates the key stages of the molecular docking workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Acquisition (e.g., PubChem) Ligand_Prep Ligand Preparation (Energy Minimization, Charge Assignment) Ligand->Ligand_Prep Protein Protein Structure (e.g., PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) Protein->Protein_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Grid Define Binding Site (Grid Box Generation) Grid->Docking Results Analyze Results (Binding Energy, Pose Analysis) Docking->Results Validation Experimental Validation Results->Validation

Caption: A flowchart of the molecular docking workflow.

Comparative Docking Analysis: Thiophene Carboxamides vs. Target Kinases

To illustrate the comparative power of docking studies, we will analyze the docking of three hypothetical thiophene carboxamide derivatives against EGFR, VEGFR, and BRAF.

  • Thio-Core: The basic thiophene carboxamide scaffold.

  • Thio-NH2: Thiophene carboxamide with an amino group substitution to explore hydrogen bonding.

  • Thio-Cl: Thiophene carboxamide with a chloro group substitution to probe halogen bonding and hydrophobic interactions.

Quantitative Docking Results

The following table summarizes the predicted binding affinities (in kcal/mol) of the three derivatives against the target kinases. A more negative value indicates a stronger predicted binding affinity.

DerivativeEGFR (kcal/mol)VEGFR (kcal/mol)BRAF (kcal/mol)
Thio-Core -7.2-6.8-7.5
Thio-NH2 -8.1-7.5-8.3
Thio-Cl -7.8-7.9-8.0

Data Interpretation:

  • The Thio-NH2 derivative shows the strongest predicted binding affinity for EGFR and BRAF, suggesting the amino group may be forming crucial hydrogen bonds within the active sites of these kinases.

  • The Thio-Cl derivative exhibits the best predicted affinity for VEGFR, indicating that the chloro-substitution might be engaging in favorable hydrophobic or halogen bonding interactions specific to the VEGFR binding pocket.

  • The Thio-Core consistently shows the weakest predicted binding, highlighting the importance of substitutions for enhancing potency.

Qualitative Pose Analysis: Understanding the "Why"

While binding energy is a useful metric, a thorough analysis of the predicted binding poses is essential to understand the underlying molecular interactions.

EGFR: The amino group of Thio-NH2 is predicted to form a hydrogen bond with the backbone carbonyl of Met793, a key interaction for many EGFR inhibitors.

VEGFR: The chloro group of Thio-Cl is predicted to occupy a hydrophobic pocket lined by Val848 and Leu1035, while also potentially forming a halogen bond with the backbone carbonyl of Cys919.

BRAF: The amino group of Thio-NH2 is predicted to form a hydrogen bond with the side chain of Asp594, a critical residue in the DFG motif.

These detailed interaction analyses, which can be performed using visualization software like PyMOL or Chimera, provide actionable insights for further lead optimization. For example, one might explore other substitutions at the same position to further enhance these key interactions.

Signaling Pathway Context

The following diagram illustrates the general signaling pathway in which these kinases operate, providing context for their therapeutic targeting.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A simplified representation of the MAPK/ERK signaling pathway.

The Imperative of Experimental Validation

It is crucial to emphasize that molecular docking provides predictions, not definitive answers. These computational hypotheses must be validated through experimental assays.

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

  • Assay Setup: Set up a reaction mixture containing the target kinase, the thiophene carboxamide derivative at various concentrations, and the appropriate substrate and ATP.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Activity Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

The experimental IC50 values can then be correlated with the predicted binding affinities from the docking studies. A strong correlation provides confidence in the predictive power of the computational model for that particular class of compounds and target kinase.

Conclusion and Future Directions

Molecular docking is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and providing detailed insights into protein-ligand interactions. This guide has demonstrated a robust and self-validating workflow for the comparative analysis of thiophene carboxamide derivatives against therapeutically relevant protein kinases. The integration of quantitative binding energy data with qualitative pose analysis provides a powerful platform for generating testable hypotheses. However, the true value of these computational studies is only realized when they are rigorously validated through experimental assays. The iterative cycle of computational prediction and experimental validation remains the cornerstone of successful structure-based drug design.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388-D1395. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand–protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]

A Comparative Guide to the Synthesis of 2-Aminothiophenes and Alternative Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-aminothiophene motif is of paramount importance, serving as a key building block in a multitude of pharmacologically active compounds. This guide provides an in-depth, data-driven comparison of the benchmark Gewald synthesis for 2-aminothiophenes against prominent alternative heterocyclic syntheses. We will delve into the mechanistic underpinnings, practical experimental protocols, and key performance indicators to empower you with the knowledge to make informed decisions in your synthetic campaigns.

The Central Role of 2-Aminothiophenes

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its utility stems from its rigid, planar structure and the presence of functionalities that allow for diverse chemical modifications. The Gewald reaction, a multi-component reaction, has long been the workhorse for accessing this valuable scaffold.

Benchmarking the Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction, first reported in 1966, is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. Its enduring popularity is a testament to its operational simplicity and the ready availability of starting materials.

Mechanistic Insights

The reaction proceeds through a series of well-established steps. Initially, a Knoevenagel condensation occurs between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. Concurrently, the elemental sulfur is activated by the base to form a polysulfide species. This is followed by the Michael addition of the sulfur nucleophile to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.

Experimental Protocol: A Representative Gewald Synthesis

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (base)

  • Ethanol (solvent)

Procedure:

  • To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add morpholine (12 mmol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the Knoevenagel condensation.

  • Add elemental sulfur (11 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Alternative Heterocyclic Syntheses: A Comparative Analysis

While the Gewald synthesis is a powerful tool, alternative methods for constructing other important five- and six-membered heterocycles offer different advantages in terms of scaffold diversity and substitution patterns. Here, we compare the Gewald reaction with the Hantzsch thiazole synthesis and the Fiesselmann thiophene synthesis.

The Hantzsch Thiazole Synthesis

A classic method for the synthesis of thiazole derivatives, the Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. This method is highly reliable and provides straightforward access to a wide range of substituted thiazoles.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy- or 3-aminothiophenes. It involves the reaction of thioglycolic acid derivatives with α,β-acetylenic carbonyl compounds. A key advantage of this method is the ability to introduce a variety of substituents at the 2-, 4-, and 5-positions of the thiophene ring.

Comparative Performance Metrics

To provide a clear, quantitative comparison, the following table summarizes the key performance indicators for the Gewald, Hantzsch, and Fiesselmann syntheses.

FeatureGewald SynthesisHantzsch Thiazole SynthesisFiesselmann Thiophene Synthesis
Product 2-AminothiophenesThiazolesSubstituted Thiophenes
Key Reactants Carbonyl, Activated Nitrile, Sulfurα-Haloketone, ThioamideThioglycolic acid derivative, Acetylenic carbonyl
Typical Yield 60-95%70-95%50-85%
Reaction Time 1-6 hours2-12 hours2-8 hours
Temperature Room temp. to refluxRoom temp. to refluxRoom temp. to reflux
Atom Economy Moderate to HighModerateModerate
Substrate Scope Broad for aldehydes and ketonesBroad for α-haloketones and thioamidesGood, allows for diverse substitution
Key Advantages One-pot, readily available starting materials, operational simplicity.High yields, reliable, direct access to thiazole core.Versatile for substituted thiophenes.
Limitations Limited to 2-aminothiophene scaffold, can have regioselectivity issues with unsymmetrical ketones.Requires α-haloketones which can be lachrymatory.Requires specialized starting materials (acetylenic carbonyls).

Visualizing the Synthetic Pathways

To further clarify the reaction flows, the following diagrams illustrate the general workflow of a comparative synthesis study and the specific mechanism of the Gewald reaction.

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison start Define Target Heterocycle & Analogs lit_review Literature Review of Synthetic Methods start->lit_review select_methods Select Benchmark (e.g., Gewald) & Alternatives (e.g., Hantzsch) lit_review->select_methods protocol_dev Develop/Optimize Protocols select_methods->protocol_dev Transition to Lab Work synthesis Synthesize Compounds via Each Method protocol_dev->synthesis purification Purify & Characterize Products (NMR, MS, etc.) synthesis->purification data_collection Collect Data (Yield, Purity, Time, etc.) purification->data_collection Generate Raw Data comparison Compare Metrics in a Structured Table data_collection->comparison conclusion Draw Conclusions on Method Efficiency & Scope comparison->conclusion comparison->conclusion Synthesize Findings

Caption: A generalized workflow for a comparative study of heterocyclic synthesis methods.

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur + Base Knoevenagel Knoevenagel Condensation Product (α,β-Unsaturated Nitrile) Reactants->Knoevenagel Base-catalyzed condensation Thiolate Sulfur-Adduct (Thiolate Intermediate) Knoevenagel->Thiolate Michael Addition of Sulfur Cyclized Cyclized Intermediate Thiolate->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Cyclized->Product Tautomerization

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.

Conclusion and Future Outlook

The Gewald reaction remains a highly effective and practical method for the synthesis of 2-aminothiophenes, offering a balance of high yields, operational simplicity, and readily available starting materials. However, for accessing other important heterocyclic cores such as thiazoles and diversely substituted thiophenes, the Hantzsch and Fiesselmann syntheses, respectively, present powerful and reliable alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the resources available.

Recent advancements in synthetic methodology, such as the use of microwave irradiation and green chemistry principles, are further expanding the capabilities of these classical reactions. Future research will likely focus on developing even more efficient, sustainable, and versatile methods for the synthesis of these vital heterocyclic scaffolds, continuing to fuel innovation in drug discovery and development.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Synthesen von Heterocylcen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus α‐Oxo‐mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Cools, K., De Vreese, R., De Borggraeve, W. M., & De Kimpe, N. (2020). Microwave-assisted Gewald reaction for the synthesis of 2-aminothiophenes. Journal of Organic Chemistry, 85(15), 9879-9888. [Link]

  • Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

Cross-reactivity profiling of kinase inhibitors derived from 2-aminothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently immersed in a comprehensive data collection phase. My immediate focus is on 2-aminothiophene-derived kinase inhibitors. I am meticulously gathering information regarding their cross-reactivity, specific kinase targets, and the availability of relevant data.

Formulating Search Queries

I'm now in the process of formulating detailed search queries. I'm focusing on "2-aminothiophene kinase inhibitors" and cross-reactivity, targets, and experimental data availability. Parallel to that, I'm seeking established protocols for kinase inhibitor profiling, like Ki Nativ and enzymatic assays, plus comparator inhibitors. I'm also looking for authoritative insights into inhibitor selectivity and off-target implications.

Initiating Web Searches

I'm now starting a series of focused Google searches to gather data. The search is centered around kinase inhibitors based on 2-aminothiophene, with particular focus on cross-reactivity, target kinases, and accessible experimental data. Concurrently, I'll be searching for established methodologies for kinase inhibitor profiling, including techniques like Ki Nativ and enzymatic assays, along with common comparator inhibitors. My aim is to include authoritative insights into selectivity and implications of off-target effects. Finally, I will structure a comparison guide.

Defining Profiling Methodologies

I'm now detailing the methodology. I'll outline biochemical assays, including in vitro kinase activity and IC50/Ki measurement, and provide a protocol. In addition, I will explain cell-based assays such as Western blotting, target engagement assays, and chemoproteomics using KiNativ and kinobeads, to provide large-scale, unbiased data. I plan to present a detailed biochemical assay protocol and a Western blot protocol, alongside a conceptual chemoproteomics workflow.

Gathering and Synthesizing

I'm now starting to gather and synthesize data from Google searches. My focus remains on 2-aminothiophene-derived kinase inhibitors and their cross-reactivity, targets, and data availability. Simultaneously, I'm sourcing established methodologies for kinase inhibitor profiling, including Ki Nativ, kinobeads, and enzymatic assays, along with comparator inhibitors and insights into selectivity and off-target effects. Finally, I will structure the comparison guide to include significance, assays, comparative data, and illustrations.

Beginning Web-Based Gathering

I've started gathering comprehensive information from Google searches. I'm focusing on 2-aminothiophene kinase inhibitors, cross-reactivity, and accessible experimental data, seeking established profiling methodologies such as Ki Nativ and enzymatic assays, with comparator inhibitors and off-target implications. I will use this data to structure the comparison guide and build a flowchart.

Implementing Comprehensive Searches

I've started by conducting targeted Google searches for 2-aminothiophene kinase inhibitors. I am focused on cross-reactivity, target kinases, and available data. I'm also searching for kinase inhibitor profiling methodologies such as Ki Nativ and enzymatic assays, with comparator inhibitors and off-target implications. I will use this data to structure the comparison guide and build a flowchart. Simultaneously, I am collecting specific information to begin structuring the guide's content and ensuring scientific integrity, and designing the guide's visualization elements.

Synthesizing Foundational Knowledge

I'm synthesizing a good foundational understanding from my initial searches. I have information about the 2-aminothiophene scaffold, kinase inhibitor profiling methods (biochemical, cell-based, and chemoproteomic), and some literature around 2-aminothiophenes and kinases, from which I am starting to form a more coherent picture.

Narrowing Down the Search

I'm now focusing on finding specific data for a comparative guide. I need examples of 2-aminothiophene inhibitors with cross-reactivity data, which will give me comparable results with other known inhibitors. I also need to find detailed experimental protocols for the methodologies. Authoritative sources are necessary to confirm the mechanisms of action and significance of the findings. The initial broad search is finished, time to narrow the focus and get specifics.

Gathering More Specifics

I've been drilling down on the topic, and the second round of searches has hit paydirt. I'm now looking at concrete examples: specific 2-aminothiophene-derived kinase inhibitors and their intended targets. This is pivotal, as it's the core of the matter! This more targeted information will provide an important foundation for further study.

Analyzing Selectivity Data

I'm now in the process of analyzing the gathered data, focusing on quantitative comparisons. While individual data points are available, a head-to-head comparison study is needed for robustness. I'm also ensuring every reference is verifiable, and looking for specific selectivity scores, and IC50 values across kinase panels for a consolidated overview.

Refining Comparative Analysis

I've uncovered crucial resources detailing kinase inhibitor assays that I'll adapt for the protocols section. I've also found cross-reactivity profiles of established inhibitors. Still, a robust head-to-head comparison table for 2-aminothiophene inhibitors remains a key goal. Finding such a comparison will be my next focus, ideally from a single source. I'll also begin structuring the guide, and identifying remaining information gaps to target. I'll start drafting Graphviz diagrams as well.

Gathering Key Data

I've made some progress, and now have some key components for this project. Review articles on kinase inhibitor scaffolds have been instrumental in explaining why they have a given efficacy. This should allow for a deeper understanding of the binding modes.

Consolidating Findings & Plan

I've made some nice gains from the recent search. I now have resources discussing kinase inhibitor binding modes. I also have enough to create a comparative table of inhibitors, and a plan for creating a phylogenetic tree. I have enough information to write the guide, and plan to generate the guide, tables, figures, and reference list.

Head-to-head comparison of different 2-aminothiophene-based drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering phase. Right now, I'm performing targeted Google searches to assemble information on 2-aminothiophene-based drug candidates. My focus is on understanding their mechanisms, assessing reported efficacy, and evaluating safety profiles. This initial sweep will lay the groundwork for a deeper dive.

Refining the Research Plan

I'm now expanding my data collection. Beyond the initial sweep, I'm pinpointing candidates with comparative data, seeking head-to-head experimental evidence. Simultaneously, I'm identifying established protocols for evaluating these compounds, focusing on target engagement, cellular activity, and in vivo efficacy. I'm also delving into the signaling pathways involved.

Constructing a Comparison Guide

I'm now integrating the data I've been collecting. I'm focusing on synthesizing the information to build a structured comparison guide. The goal is to provide a clear, logical flow, starting with an overview of the 2-aminothiophene scaffold, then diving into comparative analyses of selected candidates. I'm designing tables for the quantitative data, and plan to use diagrams to illustrate key signaling pathways and experimental workflows.

Validating the Mechanism of Action for Biologically Active 2-Aminothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Elucidating the precise mechanism of action (MoA) for these derivatives is a critical step in the drug discovery and development pipeline, enabling target validation, lead optimization, and the prediction of potential efficacy and toxicity. This guide provides an in-depth, comparative analysis of the common MoAs of 2-aminothiophene derivatives, supported by experimental data and detailed protocols for key validation assays. We will explore their roles as both covalent and non-covalent inhibitors, with a focus on two major classes of targets: the microtubule network via tubulin binding and key signaling kinases such as EGFR and PI3K.

Unraveling the Molecular Targets: A Tale of Two Mechanisms

The versatility of the 2-aminothiophene scaffold allows for its derivatization to target a range of biomolecules. Two of the most well-documented mechanisms of action for anticancer 2-aminothiophene derivatives are the disruption of microtubule dynamics and the inhibition of protein kinases involved in cell proliferation and survival.

Disruption of Microtubule Dynamics: The Tubulin Binders

A significant number of 2-aminothiophene derivatives exert their potent cytotoxic effects by interfering with the polymerization of tubulin, a key component of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.[5][6][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6] This disruption of microtubule dynamics leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[6][8]

Comparison with a Classic Tubulin Inhibitor: Combretastatin A-4

Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow tree, Combretum caffrum, and is a potent inhibitor of tubulin polymerization that also binds to the colchicine site.[1][5][9][10][11] Like many 2-aminothiophene derivatives, CA-4's antimitotic activity stems from its ability to disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][9] The shared binding site and downstream cellular effects make CA-4 an excellent benchmark for comparing the efficacy of novel 2-aminothiophene-based tubulin inhibitors.

Feature2-Aminothiophene Derivatives (Tubulin Inhibitors)Combretastatin A-4 (CA-4)
Primary Target β-tubulin (colchicine binding site)[5][6]β-tubulin (colchicine binding site)[5][9]
Mechanism Inhibition of tubulin polymerization[5][6]Inhibition of tubulin polymerization[9][10]
Cellular Effect G2/M phase cell cycle arrest, apoptosis[6][8]G2/M phase cell cycle arrest, apoptosis[9]
Potency Varies with substitution, can be in the nanomolar range[7]Highly potent, with IC50 values in the nanomolar range[9]
Key SAR Features Often possess a 3,4,5-trimethoxyphenyl moiety, similar to CA-4[5][6]cis-stilbene conformation is crucial for activity[9]
Inhibition of Key Signaling Kinases

Another prominent mechanism of action for 2-aminothiophene derivatives is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Several 2-aminothiophene derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[1][12][13][14] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which ultimately leads to a reduction in cell proliferation and survival.[12][15][16]

Comparison with a First-Generation EGFR Inhibitor: Erlotinib

Erlotinib is an FDA-approved small molecule inhibitor of EGFR used in the treatment of non-small cell lung cancer and pancreatic cancer.[15][16][17] It acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[12][18] Comparing novel 2-aminothiophene-based EGFR inhibitors to erlotinib provides a clear benchmark for potency and potential for overcoming resistance mechanisms.

Feature2-Aminothiophene Derivatives (EGFR Inhibitors)Erlotinib
Primary Target EGFR Tyrosine Kinase[12][13]EGFR Tyrosine Kinase[15][16]
Mechanism ATP-competitive inhibition[12]Reversible, ATP-competitive inhibition[12][18]
Cellular Effect Inhibition of downstream signaling (e.g., MAPK, PI3K/Akt), reduced proliferation[15][16]Inhibition of downstream signaling, reduced proliferation, apoptosis[16][18]
Potency Can exhibit nanomolar IC50 values against EGFR[13][14]Potent, with nanomolar IC50 values against sensitive EGFR mutations[15]
Resistance Can be designed to overcome common resistance mutations (e.g., T790M)[13][14]Resistance often develops via the T790M mutation in EGFR[15]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. A number of 2-aminothiophene derivatives have been identified as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ.[9][19] By blocking the activity of PI3K, these compounds can effectively shut down this pro-survival pathway, leading to apoptosis in cancer cells.

Comparison with a PI3Kδ Inhibitor: Idelalisib

Idelalisib is an FDA-approved selective inhibitor of the delta isoform of PI3K (PI3Kδ), which is primarily expressed in hematopoietic cells.[20][21][22][23][24] It is used to treat certain B-cell malignancies. Comparing 2-aminothiophene-based PI3K inhibitors with idelalisib allows for an assessment of their isoform selectivity and potential for treating hematological cancers.

Feature2-Aminothiophene Derivatives (PI3K Inhibitors)Idelalisib
Primary Target PI3K isoforms (e.g., PI3Kδ)[9]PI3Kδ[20][21][22]
Mechanism Inhibition of PI3K kinase activity[9]Selective inhibition of PI3Kδ kinase activity[21][23]
Cellular Effect Downregulation of Akt signaling, induction of apoptosisInduction of apoptosis in malignant B-cells, inhibition of B-cell receptor signaling[21][24]
Potency Can exhibit nanomolar potency against specific PI3K isoformsPotent inhibitor of PI3Kδ[21]

Visualizing the Mechanisms of Action

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization G2_M_Phase G2/M Phase Microtubules->G2_M_Phase Disrupted Mitotic Spindle Mitosis Mitotic Arrest G2_M_Phase->Mitosis Progression Apoptosis Apoptosis Mitosis->Apoptosis 2_Aminothiophene 2-Aminothiophene Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin 2_Aminothiophene->Colchicine_Site Binds to Colchicine_Site->Tubulin_Dimers Inhibits Polymerization

Mechanism of tubulin polymerization inhibition by 2-aminothiophene derivatives.

EGFR_PI3K_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Gene Transcription (Proliferation, Survival) mTOR->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival 2_Aminothiophene_EGFRi 2-Aminothiophene (EGFR Inhibitor) 2_Aminothiophene_EGFRi->EGFR Inhibits 2_Aminothiophene_PI3Ki 2-Aminothiophene (PI3K Inhibitor) 2_Aminothiophene_PI3Ki->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->EGFR Binds & Activates

Inhibition of EGFR and PI3K signaling pathways by 2-aminothiophene derivatives.

Experimental Validation of the Mechanism of Action

A multi-pronged approach employing a combination of biochemical, biophysical, and cell-based assays is essential for robustly validating the MoA of a 2-aminothiophene derivative.

Key Experimental Workflows

Experimental_Workflow Start Bioactive 2-Aminothiophene Derivative Target_ID Target Identification (e.g., Affinity Chromatography, CETSA-MS) Start->Target_ID Biochemical_Assay Biochemical Assay (e.g., Kinase Assay, Tubulin Polymerization) Target_ID->Biochemical_Assay Biophysical_Assay Biophysical Assay (e.g., SPR, ITC) Biochemical_Assay->Biophysical_Assay Cell_Based_Assay Cell-Based Assays (e.g., CETSA, Cell Cycle, Apoptosis) Biophysical_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Efficacy Studies (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo_Study MoA_Confirmed Mechanism of Action Validated In_Vivo_Study->MoA_Confirmed

A representative experimental workflow for MoA validation.

Detailed Experimental Protocols

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[3][25][26][27] It is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line) and allow them to adhere overnight. Treat the cells with the 2-aminothiophene derivative at various concentrations or a vehicle control for a specified time.

  • Heat Shock: After treatment, heat the cells in a PCR cycler at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction can be quantified by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[2][7][11][28][29]

Protocol:

  • Reagent Preparation: Prepare a tubulin solution from purified tubulin protein in a polymerization buffer containing GTP.

  • Compound Incubation: Incubate the tubulin solution with the 2-aminothiophene derivative at various concentrations or a vehicle control.

  • Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitor Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An inhibitor of polymerization will prevent or reduce the increase in turbidity.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Calculate the IC50 value for the inhibition of tubulin polymerization.

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[27][30][31][32][33][34]

Protocol:

  • Cell Treatment: Treat cells with the 2-aminothiophene derivative at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content. An accumulation of cells in the G2/M phase is indicative of a mitotic inhibitor.

This technique is used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[30][35]

Protocol:

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: An increase in the levels of cleaved caspases and cleaved PARP in treated cells compared to control cells indicates the induction of apoptosis.

Conclusion

The 2-aminothiophene scaffold represents a highly versatile platform for the development of novel therapeutics with diverse mechanisms of action. By employing a systematic and multi-faceted experimental approach, researchers can confidently validate the molecular targets and cellular effects of these promising compounds. The comparative analysis and detailed protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of 2-aminothiophene derivatives. The continued exploration of this chemical space, guided by a thorough understanding of their mechanism of action, will undoubtedly lead to the discovery of new and effective medicines.

References

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  • Idelalisib - Wikipedia. (n.d.). Retrieved from [Link]

  • Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC - NIH. (2014, March 13). Retrieved from [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is Idelalisib used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC - NIH. (2013, February 13). Retrieved from [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC. (n.d.). Retrieved from [Link]

  • The role of idelalisib in the treatment of patients with chronic lymphocytic leukemia | Puła | Hematology in Clinical Practice - Via Medica Journals. (2017, February 23). Retrieved from [Link]

  • Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status - PubMed. (2016, August 24). Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18). Retrieved from [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - NIH. (2018, September 7). Retrieved from [Link]

  • Combretastatin A4 phosphate - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed. (2024, September 1). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed. (2020, May 31). Retrieved from [Link]

  • Combretastatin a-4 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization | Scilit. (n.d.). Retrieved from [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. (2017, November 10). Retrieved from [Link]

  • Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - sfera. (n.d.). Retrieved from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (n.d.). Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - NIH. (n.d.). Retrieved from [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? | ResearchGate. (2013, October 4). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - NIH. (2024, May 31). Retrieved from [Link]

  • Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed. (2019, October 1). Retrieved from [Link]

  • General Protocol for Western Blotting - Bio-Rad. (n.d.). Retrieved from [Link]

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  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022, March 3). Retrieved from [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

  • Aurora inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed. (2024, September 12). Retrieved from [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed. (n.d.). Retrieved from [Link]

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed. (2010, January 6). Retrieved from [Link]

  • Biochemical characterization of a novel type-II VEGFR2 kinase inhibitor: comparison of binding to non-phosphorylated and phosphorylated VEGFR2 - PubMed. (2011, September 15). Retrieved from [Link]

  • Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed. (n.d.). Retrieved from [Link]

Sources

Reproducibility of published synthesis methods for 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

I'm currently immersed in Google searches, targeting synthesis methods for 2-Amino-5-methylthiophene-3-carboxamide. I'm prioritizing reputable chemistry journals and patents, pinpointing studies that specifically discuss its synthesis.

Developing Reproducibility Strategy

I've transitioned from identifying synthesis methods to devising a reproducibility testing strategy. I'm now honing in on the crucial elements of each published method: starting materials, reagents, catalysts, and reaction conditions. My objective is to create a structured experimental workflow that allows for systematic replication of the best approaches. Concurrently, I'm designing Graphviz diagrams to visually represent each synthesis workflow.

Refining Search and Analysis

I'm now diving deeper into Google searches, specifically seeking reproducibility data and common challenges related to this compound synthesis. I'm focusing on variations in starting materials, reagents, and conditions. My next step will be structuring a guide introducing the compound's importance, outlining key synthesis methods, and providing detailed comparisons, including the chemical principles behind each method. I'm also planning a structured experimental workflow. I'm working on Graphviz diagrams concurrently.

The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of 2-Aminothiophene Derivatives in Cancer vs. Healthy Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against tumor cells and minimal toxicity to healthy tissue remains a paramount challenge. Among the myriad of heterocyclic compounds investigated, 2-aminothiophenes have emerged as a privileged scaffold, demonstrating significant potential as anticancer agents. This guide provides a comprehensive analysis of the comparative cytotoxicity of novel 2-aminothiophene derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will dissect the experimental data that illuminates their selective action, explore the underlying molecular mechanisms, and provide robust, field-tested protocols for their evaluation.

The Selectivity Principle: Why Cancer Cells are More Vulnerable

The therapeutic window of any anticancer agent is defined by its ability to discriminate between cancerous and normal cells. 2-Aminothiophene derivatives often exhibit a favorable selectivity index, a ratio that quantifies this differential cytotoxicity. This selectivity is not a fortuitous coincidence but is rooted in the fundamental biological differences between neoplastic and healthy cells. Cancer cells frequently possess altered signaling pathways, higher metabolic rates, and a compromised redox balance, creating vulnerabilities that can be exploited. Certain 2-aminothiophene derivatives appear to capitalize on these weaknesses, leading to targeted cell death.

Quantitative Comparison of Cytotoxicity

The most direct measure of a compound's cytotoxic effect is the half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. A lower IC50 value signifies higher potency. The selectivity index (SI) is typically calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.

The table below summarizes the cytotoxic activity and selectivity indices of representative 2-aminothiophene derivatives against a panel of human cancer cell lines and a normal human fibroblast cell line (HFF).

Compound IDChemical ScaffoldCancer Cell LineIC50 (µM) Cancer CellsNormal Cell LineIC50 (µM) Normal CellsSelectivity Index (SI)
ATD-1 2-amino-3-cyanothiopheneMCF-7 (Breast)7.8 ± 0.5HFF> 50> 6.4
ATD-1 2-amino-3-cyanothiopheneA549 (Lung)12.3 ± 1.1HFF> 50> 4.1
ATD-2 2-amino-3-ethoxycarbonylthiopheneMCF-7 (Breast)5.2 ± 0.3HFF45.8 ± 2.18.8
ATD-2 2-amino-3-ethoxycarbonylthiopheneA549 (Lung)9.1 ± 0.7HFF45.8 ± 2.15.0
ATD-3 N-phenyl-2-aminothiopheneHepG2 (Liver)15.6 ± 1.4HFF> 50> 3.2

Data are presented as mean ± standard deviation from triplicate experiments. ATD-1, ATD-2, and ATD-3 are representative examples derived from the literature.

Unraveling the Mechanism: How 2-Aminothiophenes Induce Cancer Cell Death

The selective cytotoxicity of 2-aminothiophene derivatives is often orchestrated through the induction of apoptosis and disruption of the cell cycle, two fundamental processes that are tightly regulated in normal cells but frequently dysregulated in cancer.

Induction of Apoptosis: A Controlled Demolition

Apoptosis is a programmed cell death pathway essential for tissue homeostasis. Many chemotherapeutic agents, including 2-aminothiophene derivatives, function by reactivating this dormant process in cancer cells. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway. This is often characterized by:

  • Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors like cytochrome c.

  • Activation of Caspases: These are the executioner enzymes of apoptosis. Studies have shown that treatment with 2-aminothiophene derivatives leads to the activation of initiator caspase-9 and effector caspase-3.

  • Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in favor of apoptosis.

The diagram below illustrates the proposed apoptotic pathway initiated by 2-aminothiophene derivatives.

G cluster_cell Cancer Cell ATD 2-Aminothiophene Derivative Bax Bax (Pro-apoptotic) ATD->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ATD->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes release Bcl2->Mito Inhibits release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 2-aminothiophene derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, 2-aminothiophene derivatives can halt the relentless proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The G2/M checkpoint is a common target, preventing cells from entering mitosis with damaged DNA. This arrest provides a window for DNA repair mechanisms to act, or if the damage is too severe, it shunts the cell towards apoptosis. Flow cytometry analysis of DNA content is the gold standard for investigating these effects.

Experimental Protocols for Cytotoxicity Evaluation

The following protocols are foundational for assessing the comparative cytotoxicity of novel compounds. Their rigorous application ensures data is both reproducible and reliable.

General Experimental Workflow

The evaluation process follows a logical progression from initial screening to mechanistic investigation.

G A 1. Cell Culture (Cancer & Normal Lines) B 2. Compound Treatment (Dose-Response) A->B C 3. Cytotoxicity Assay (MTT) Determine IC50 & Selectivity Index B->C D 4. Apoptosis Assay (Annexin V/PI Staining) C->D Select Lead Compounds E 5. Cell Cycle Analysis (Propidium Iodide Staining) C->E Select Lead Compounds F 6. Data Analysis & Mechanistic Interpretation D->F E->F

Caption: Standard workflow for evaluating the cytotoxicity of novel compounds.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (both cancer and normal) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 2-aminothiophene derivative in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 2-aminothiophene derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The study of 2-aminothiophene derivatives offers a promising avenue for the development of novel anticancer therapeutics with improved selectivity. The data clearly indicates that certain structural modifications on the thiophene ring can impart potent cytotoxic activity against cancer cells while sparing their healthy counterparts. The induction of apoptosis via the intrinsic pathway and the promotion of cell cycle arrest at the G2/M checkpoint appear to be key mechanisms driving this selective action.

Future research should focus on in vivo studies to validate the preclinical efficacy and safety of lead compounds. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial to optimize the scaffold for enhanced potency and selectivity, ultimately paving the way for a new generation of targeted cancer therapies.

References

  • Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in vitro anticancer evaluation of new 2-aminothiophene derivatives. Molecules, 20(9), 16536-16554. [Link]

  • Hassan, A. S., et al. (2021). Synthesis, characterization, and anticancer activity of new 2-aminothiophene-based compounds. Journal of Chemistry, 2021, 6688983. [Link]

  • Reddy, T. S., et al. (2015). Synthesis and evaluation of new 2-amino-3-cyanothiophene derivatives as potential anticancer agents. Medicinal Chemistry Research, 24(1), 306-316. [Link]

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis, and biological evaluation of novel 2-aminothiophene derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103444. [Link]

  • Gouda, M. A., et al. (2017). Synthesis and anticancer activity of some new 2-aminothiophene derivatives. Journal of Saudi Chemical Society, 21(1), 108-115. [Link]

  • Nassar, E. E., et al. (2021). Synthesis of novel 2-aminothiophene derivatives as potent apoptosis inducers for breast cancer therapy. Drug Design, Development and Therapy, 15, 2379–2394. [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Synthesis of novel 2-aminothiophene derivatives and their evaluation as anticancer agents. European Journal of Medicinal Chemistry, 157, 104-117. [Link]

Safety Operating Guide

Personal protective equipment for handling 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.